molecular formula C7H8N2O3 B1323497 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid CAS No. 718621-99-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B1323497
CAS No.: 718621-99-9
M. Wt: 168.15 g/mol
InChI Key: YFZDKAJETNSREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZDKAJETNSREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620468
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718621-99-9
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, detailed synthetic protocol for this specific molecule, this guide presents an adapted three-step methodology based on the established synthesis of its 6,6-dimethyl analog.[1] The synthesis involves the initial formation of a pyrazole ester intermediate, followed by the construction of the fused oxazine ring, and concluding with the hydrolysis of the ester to yield the target carboxylic acid. This document includes detailed, adapted experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Bicyclic heterocyclic scaffolds, such as the pyrazolo[5,1-b]oxazine core, are of significant interest in drug discovery due to their conformational rigidity and diverse biological activities.[2] Derivatives of this and related pyrazolo-oxazine systems have been investigated for various therapeutic applications, including their potential as antimicrobial and anti-inflammatory agents.[2][3] This guide focuses on the synthesis of a specific derivative, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, providing a practical, albeit adapted, pathway for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid can be achieved through a three-step process, adapted from the synthesis of a related dimethylated compound.[1] The general workflow is depicted below.

Synthesis_Workflow Start Starting Materials (Diethyl 2-(ethoxymethylene)malonate, Hydrazine Hydrate) Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 Ethyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Oxazine Ring Formation (Cyclization with 1,3-Dibromopropane) Intermediate1->Step2 Intermediate2 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 Product 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid Step3->Product

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Experimental Protocols

The following protocols are adapted from the synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid and are intended as a guide for the synthesis of the unsubstituted target compound.[1] Researchers should optimize these conditions as necessary.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

This initial step involves the cyclocondensation of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate to form the core pyrazole ring.[1]

  • Materials:

    • Diethyl 2-(ethoxymethylene)malonate

    • Hydrazine hydrate

    • Methanol

    • Sodium methoxide

  • Procedure:

    • A solution of sodium methoxide is prepared in methanol.

    • Diethyl 2-(ethoxymethylene)malonate is added to the solution.

    • Hydrazine hydrate is then added, and the mixture is refluxed.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by filtration after precipitation or by extraction after solvent removal.

    • The crude product is purified, typically by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate

The second step involves the formation of the oxazine ring through the reaction of the pyrazole intermediate with 1,3-dibromopropane.

  • Materials:

    • Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

    • 1,3-Dibromopropane

    • Potassium carbonate

    • Dimethylformamide (DMF)

  • Procedure:

    • Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is dissolved in DMF.

    • Potassium carbonate is added to the solution as a base.

    • 1,3-Dibromopropane is added, and the reaction mixture is heated.

    • The reaction is monitored by TLC.

    • After completion, the mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Step 3: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[1]

  • Materials:

    • Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate

    • Lithium hydroxide or Sodium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • The ethyl ester is dissolved in a mixture of THF and water.

    • An aqueous solution of lithium hydroxide or sodium hydroxide is added.

    • The mixture is stirred at room temperature or gently heated until the ester is completely consumed (monitored by TLC).

    • The THF is removed under reduced pressure.

    • The aqueous solution is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the expected, though hypothetical, quantitative data for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
1Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylateC₆H₈N₂O₃156.1475-85Solid
2Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylateC₉H₁₂N₂O₃196.2060-70Solid
36,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acidC₇H₈N₂O₃168.1585-95Solid

Conclusion

This technical guide outlines a practical and adaptable three-step synthesis for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. While based on the synthesis of a substituted analog, the provided protocols offer a solid starting point for researchers and drug development professionals to produce this target molecule. Further optimization of reaction conditions may be necessary to achieve desired yields and purity. The presented workflow and data provide a clear framework for the laboratory-scale preparation of this promising heterocyclic compound.

References

Technical Guide: Physicochemical Properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo-oxazine scaffold is found in various biologically active molecules, exhibiting a range of pharmacological activities.[1] A thorough understanding of the physicochemical properties of this core structure is essential for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a summary of the key physicochemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, detailed experimental protocols for their determination, and a workflow for the physicochemical characterization of novel chemical entities.

Chemical Identity

PropertyValueSource
IUPAC Name 6,7-dihydro-5H-pyrazolo[5,1-b][2][3]oxazine-2-carboxylic acid-
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Canonical SMILES O=C(O)C1=NN2C(OCCC2)=C1
InChI Key YFZDKAJETNSREY-UHFFFAOYSA-N
CAS Number Not available-

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. It is important to note that where experimental data is unavailable, values have been estimated using computational models and should be confirmed through experimental validation.

PropertyPredicted/Known ValueMethod
Melting Point (°C) 180-220 (Predicted)Computational Prediction
Boiling Point (°C) > 400 (Decomposes, Predicted)Computational Prediction
Aqueous Solubility Sparingly soluble (Predicted)Structural Analogy
pKa (acidic) 3.5 - 4.5 (Predicted)Computational Prediction
LogP 0.5 - 1.5 (Predicted)Computational Prediction

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound like 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Melting Point Determination

The melting point is a critical indicator of purity. Two common methods for its determination are the capillary method and Differential Scanning Calorimetry (DSC).

4.1.1. Capillary Melting Point Determination [4]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For high accuracy, a slow heating rate (1-2 °C/minute) is used near the expected melting point.

4.1.2. Differential Scanning Calorimetry (DSC) [5][6]

  • Sample Preparation: A small, accurately weighed sample (2-10 mg) is placed in an aluminum DSC pan and hermetically sealed.

  • Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Measurement: The temperature of the cell is increased at a constant rate. The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Aqueous Solubility Determination

Aqueous solubility is a crucial determinant of a drug's bioavailability.[7] A common method for its determination is through High-Performance Liquid Chromatography (HPLC).

4.2.1. HPLC-Based Solubility Measurement [7][8]

  • Sample Preparation: An excess amount of the compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method, using a calibration curve prepared with known concentrations of the compound.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.[9] Potentiometric titration is a highly accurate method for pKa determination.

4.3.1. Potentiometric Titration [2][9][10]

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low). The ionic strength is kept constant with a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at which the compound is half-neutralized. This corresponds to the inflection point of the curve.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[11] The shake-flask method is the gold standard for experimental LogP determination.

4.4.1. Shake-Flask Method [12][13][14]

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.

G cluster_start Start cluster_purification Purification & Identification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Structure Verification Structure Verification Purification->Structure Verification Melting Point Melting Point Structure Verification->Melting Point Solubility Solubility Structure Verification->Solubility pKa pKa Structure Verification->pKa LogP LogP Structure Verification->LogP Data Analysis Data Analysis Melting Point->Data Analysis Solubility->Data Analysis pKa->Data Analysis LogP->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: Physicochemical characterization workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, also known to the scientific community as PF-06409577, is a potent and selective small molecule activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK).[1][2][3] As a key regulator of cellular energy homeostasis, AMPK activation presents a promising therapeutic strategy for a range of metabolic and proliferative diseases. This document provides a comprehensive overview of the mechanism of action of PF-06409577, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the development of novel therapeutics targeting metabolic pathways.

Core Mechanism of Action: Allosteric Activation of AMPK

The primary mechanism of action of PF-06409577 is the direct, allosteric activation of AMP-activated protein kinase (AMPK).[3] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. PF-06409577 exhibits high potency and selectivity for the α1β1γ1 isoform of AMPK.[1][2][4]

Molecular Interaction

PF-06409577 binds to an allosteric site on the AMPK complex, distinct from the binding sites for AMP and ATP. This interaction induces a conformational change that both activates the kinase and protects the key threonine residue (Thr172) on the α-subunit from dephosphorylation, leading to sustained activation.[5]

Isoform Selectivity

A key feature of PF-06409577 is its selectivity for AMPK isoforms containing the β1 subunit. It is significantly less active against isoforms containing the β2 subunit.[4][5] This selectivity may contribute to a more targeted therapeutic effect with a potentially improved safety profile.

Quantitative Pharmacological Data

The potency and selectivity of PF-06409577 have been characterized in various in vitro assays. The following table summarizes the key quantitative data.

ParameterAMPK IsoformValueAssay TypeReference
EC50 α1β1γ1 (human)7.0 nMTR-FRET[1][4]
EC50 α2β1γ1 (human)6.8 nMTR-FRET[4]
EC50 α1β2γ1 (human)>4000 nMTR-FRET[4]
EC50 α2β2γ1 (human)>4000 nMTR-FRET[4]
EC50 α2β2γ3 (human)>4000 nMTR-FRET[4]
hERG Inhibition -No detectable inhibition at 100 µMPatch-clamp[4][6]
Cytochrome P450 Inhibition Major human isoformsIC50 > 100 µMMicrosomal activity[4][6]

Downstream Signaling Pathways

Activation of AMPK by PF-06409577 triggers a cascade of downstream signaling events that mediate its therapeutic effects. These pathways are primarily involved in the regulation of metabolism and cell growth.

PF-06409577 Downstream Signaling PF06409577 PF-06409577 AMPK AMPK (α1β1γ1) PF06409577->AMPK Allosteric Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Autophagy Autophagy Induction AMPK->Autophagy Induction Lipid_Synth De Novo Lipogenesis (ACC, SREBP-1c) AMPK->Lipid_Synth Inhibition Cholesterol_Synth Cholesterol Synthesis (HMGCR) AMPK->Cholesterol_Synth Inhibition Cell_Growth Cell Growth and Proliferation AMPK->Cell_Growth Inhibition Apoptosis Apoptosis AMPK->Apoptosis Induction mTORC1->Autophagy Inhibits mTORC1->Cell_Growth Promotes

Figure 1. Signaling cascade initiated by PF-06409577.
Inhibition of mTORC1 Signaling

A primary downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This leads to a reduction in protein synthesis and cell growth, and the induction of autophagy. This has been observed to contribute to the anti-cancer effects of PF-06409577 in models of osteosarcoma.

Regulation of Lipid and Cholesterol Metabolism

AMPK activation by PF-06409577 leads to the phosphorylation and inhibition of key enzymes involved in lipid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR). This results in a decrease in de novo lipogenesis and cholesterol production, which is a key mechanism in its potential treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of PF-06409577.

In Vitro AMPK Activation Assay (TR-FRET)

This assay is designed to identify allosteric activators of AMPK and compounds that protect the enzyme from dephosphorylation.

TR-FRET AMPK Activation/Protection Assay Workflow cluster_0 Incubation Phase cluster_1 Quenching and Kinase Reaction cluster_2 Detection AMPK_PP2a Phosphorylated AMPK + PP2a Incubate1 Incubate to allow dephosphorylation AMPK_PP2a->Incubate1 Test_Compound Test Compound (PF-06409577) Test_Compound->Incubate1 Quench Add Okadaic Acid to inhibit PP2a Incubate1->Quench Kinase_Reaction Add ATP and SAMS peptide (substrate) Quench->Kinase_Reaction Incubate2 Incubate to allow SAMS phosphorylation Kinase_Reaction->Incubate2 Detection Add TR-FRET antibody (detects phosphorylated SAMS) Incubate2->Detection Read_Signal Read TR-FRET signal Detection->Read_Signal

Figure 2. Workflow for the TR-FRET AMPK assay.

Protocol:

  • Reagents:

    • Recombinantly expressed and purified, fully phosphorylated AMPK (human α1β1γ1).

    • Protein phosphatase 2a (PP2a).

    • Test compound (PF-06409577) serially diluted.

    • Okadaic acid (PP2a inhibitor).

    • ATP.

    • SAMS peptide substrate (derived from ACC1).

    • TR-FRET antibody detection reagents (specific for phosphorylated SAMS peptide).

  • Procedure:

    • Incubate phosphorylated AMPK with the test compound and PP2a under conditions that result in approximately 50% dephosphorylation of the basal AMPK activity. This step assesses the compound's ability to protect AMPK from dephosphorylation.

    • Quench the phosphatase activity by adding okadaic acid.

    • Initiate the kinase reaction by adding ATP and the SAMS peptide substrate. This step measures the compound's ability to allosterically activate AMPK.

    • Allow the kinase reaction to proceed for a defined period.

    • Stop the reaction and add the TR-FRET antibody detection reagents.

    • Measure the time-resolved fluorescence resonance energy transfer signal. The signal is proportional to the amount of phosphorylated SAMS peptide.

  • Data Analysis:

    • Normalize the data relative to a control (e.g., AMP) set to 100% activation.

    • Calculate EC50 values from the dose-response curves.

hERG Inhibition Assay (Patch-Clamp)

This assay evaluates the potential for off-target effects on the hERG potassium channel, which can be associated with cardiac arrhythmias.

Protocol:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Use whole-cell patch-clamp electrophysiology to record hERG currents.

    • Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[2]

    • Perfuse the cells with a control solution to establish a stable baseline current.

    • Apply various concentrations of PF-06409577 and record the resulting hERG current.

  • Data Analysis:

    • Measure the peak tail current at each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Determine the IC50 value if significant inhibition is observed. For PF-06409577, no detectable inhibition was observed at a concentration of 100 µM.[4][6]

Cytochrome P450 Inhibition Assay

This assay assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 (CYP) enzymes.

Protocol:

  • System: Human liver microsomes, which contain a mixture of CYP enzymes.

  • Procedure:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Add PF-06409577 at various concentrations.

    • Initiate the reaction by adding an NADPH-generating system.

    • After a defined incubation period, stop the reaction (e.g., by adding acetonitrile).

    • Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of PF-06409577 compared to a vehicle control.

    • Determine the IC50 value for each CYP isoform. For PF-06409577, the IC50 was greater than 100 µM for the major human isoforms.[4][6]

In Vivo Efficacy in a Diabetic Nephropathy Model

The ZSF1 rat model is used to evaluate the efficacy of PF-06409577 in a preclinical model of diabetic nephropathy.

Protocol:

  • Animal Model: Obese ZSF1 rats, which spontaneously develop obesity, hyperglycemia, and nephropathy.

  • Study Design:

    • Treat rats with PF-06409577 or vehicle control via oral gavage daily for a specified period (e.g., 60 days).[5]

    • Include a positive control group, such as an ACE inhibitor (e.g., ramipril).

    • Monitor key parameters throughout the study, including body weight, food and water intake, and blood glucose levels.

    • Collect 24-hour urine samples at regular intervals for biomarker analysis.

  • Endpoint Analysis:

    • Proteinuria: Measure the urinary albumin-to-creatinine ratio (UACR) as a primary indicator of kidney damage.

    • Kidney Histology: At the end of the study, perfuse and collect the kidneys for histological analysis to assess for changes in glomerular and tubular structure.

    • Gene Expression: Analyze the expression of genes related to fibrosis and inflammation in kidney tissue.

In Vivo Efficacy in an Osteosarcoma Xenograft Model

This model is used to assess the anti-cancer activity of PF-06409577.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., SCID mice).

  • Study Design:

    • Subcutaneously implant human osteosarcoma cells (e.g., U2OS) into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups.

    • Administer PF-06409577 or vehicle control orally at specified doses and schedules.

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Compare the tumor growth curves between the treatment and control groups.

    • Western Blot Analysis: At the end of the study, excise the tumors and perform Western blot analysis to confirm the activation of AMPK and the modulation of downstream targets (e.g., phosphorylation of ACC, inhibition of mTORC1 signaling).

Conclusion

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (PF-06409577) is a potent and selective allosteric activator of the α1β1γ1 isoform of AMPK. Its mechanism of action involves the direct activation of AMPK, leading to the modulation of key downstream signaling pathways that regulate cellular metabolism and growth. Preclinical studies have demonstrated its potential therapeutic utility in diabetic nephropathy, NAFLD/NASH, and osteosarcoma. The favorable in vitro safety profile, with a lack of significant hERG or cytochrome P450 inhibition, further supports its development as a clinical candidate. This technical guide provides a foundational understanding of the mechanism of action of PF-06409577 for researchers and drug development professionals.

References

Biological Activity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo-oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the biological profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid and its structurally related analogs. While specific data on the title compound is limited in publicly available literature, this document provides a comprehensive overview of the known biological activities of closely related pyrazolo-oxazine derivatives, offering insights into their potential therapeutic applications. This guide will delve into their anti-inflammatory, neuroprotective, and other significant biological actions, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Biological Data

The biological activities of various pyrazolo-oxazine derivatives have been quantified in several studies. The following tables summarize the key inhibitory and activity data for these compounds against different biological targets.

Table 1: NLRP3 Inflammasome Inhibitory Activity

CompoundTargetAssay SystemIC50 (µM)Reference
(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394)NLRP3-dependent Caspase-1 activationTHP1 cells0.051 ± 0.033[3]
(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394)NLRP3-dependent IL-1β releaseMouse bone marrow-derived macrophages (BMDMs)0.063 ± 0.006[3]
(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394)NLRC4-dependent inflammasome activationHuman and mouse cells>20[3]

Table 2: Cholinesterase Inhibitory Activity of Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one Derivatives

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeReference
6aButyrylcholinesterase (BuChE)1.067.46Mixed[1][4]
6cButyrylcholinesterase (BuChE)1.63--[1][4]
6gButyrylcholinesterase (BuChE)1.633.09Mixed[1][4]

Table 3: Anti-inflammatory and Analgesic Activity of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide Derivatives

CompoundActivityPotency (relative to Indomethacin)Reference
5eAnti-inflammatory1.01[5]
5fAnti-inflammatory1.00[5]
5gAnti-inflammatory1.00[5]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

A significant biological activity identified for a derivative of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine is the potent and selective inhibition of the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

The compound (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394) has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome pathway.[3] It effectively suppresses IL-1β release by inhibiting NLRP3-induced caspase-1 activity.[3]

NLRP3_Inhibition_Pathway cluster_inflammasome Inflammasome Complex PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) PAMPs->NLRP3 Activates pro_caspase1 pro-Caspase-1 GDC2394 GDC-2394 (Pyrazolo-oxazine derivative) GDC2394->NLRP3 Inhibits Assembly caspase1 Active Caspase-1 pro_caspase1->caspase1 Autocatalysis pro_IL1b pro-IL-1β / pro-IL-18 caspase1->pro_IL1b Cleavage IL1b Mature IL-1β / IL-18 pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes

Caption: Inhibition of the NLRP3 inflammasome pathway by a pyrazolo-oxazine derivative.

Neuroprotective Activity through Cholinesterase Inhibition

Structurally related pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives have demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[1][4] Certain halogenated derivatives exhibited potent, mixed-type inhibition of BuChE.[1][4] Furthermore, these compounds were found to be non-toxic and displayed neuroprotective effects in PC12 cell lines.[1]

Cholinesterase_Inhibition ACh Acetylcholine (ACh) BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Substrate Neurotransmission Normal Cholinergic Neurotransmission ACh->Neurotransmission Maintains Choline Choline + Acetate BuChE->Choline Hydrolysis Pyrazolo_oxazine Pyrazolo-oxazine Derivative Pyrazolo_oxazine->BuChE Inhibits

Caption: Mechanism of BuChE inhibition by pyrazolo-oxazine analogs.

Potential as PDE4 Inhibitors

Derivatives of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide have been identified as inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism underlies the anti-inflammatory and analgesic effects observed for these compounds.[5]

Other Reported Activities

The broader pyrazole and oxazine classes of compounds are known for a wide spectrum of biological activities, suggesting further potential for pyrazolo-oxazine derivatives. These activities include:

  • Antimicrobial and Antifungal Activity : Various pyrazole derivatives have shown efficacy against bacterial and fungal strains.[6][7][8]

  • Anticancer Activity : Certain pyrazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[6][8][9]

  • GABA-A Receptor Modulation : Pyrazolo[5,1-c][1][4][10]benzotriazine derivatives have been shown to bind to the benzodiazepine site on the GABA-A receptor, suggesting potential applications in neurological and psychiatric disorders.[10][11]

Experimental Protocols

NLRP3 Inflammasome Inhibition Assay[3]
  • Cell Culture : Human peripheral blood mononuclear cells (hPBMCs) or THP-1 cells are cultured in appropriate media.

  • Priming : Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment : Cells are pre-incubated with varying concentrations of the test compound (e.g., GDC-2394).

  • NLRP3 Activation : The NLRP3 inflammasome is activated using an agent such as nigericin.

  • Quantification of IL-1β Release : The concentration of secreted IL-1β in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the compound concentration.

Experimental_Workflow_NLRP3 start Start culture Cell Culture (hPBMCs or THP-1) start->culture prime LPS Priming culture->prime treat Incubate with Pyrazolo-oxazine Derivative prime->treat activate Activate with Nigericin treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for the NLRP3 inflammasome inhibition assay.

Cholinesterase Inhibition Assay (Ellman's Method)[1]
  • Reagent Preparation : Prepare phosphate buffer, Ellman's reagent (DTNB), substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and a solution of the test compound.

  • Enzyme Solution : Prepare a solution of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

  • Assay Mixture : In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound. Incubate for a specified period.

  • Reaction Initiation : Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement : Measure the absorbance of the yellow product kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve. For mechanism studies (Ki determination), the assay is performed with varying substrate and inhibitor concentrations, and data are analyzed using Lineweaver-Burk plots.[1]

Conclusion

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core represents a versatile scaffold with significant potential for the development of novel therapeutic agents. While direct biological data for the parent carboxylic acid is not extensively documented, the activities of its analogs strongly suggest promising avenues for research. The potent and selective inhibition of the NLRP3 inflammasome by a sulfonamide derivative highlights the potential of this scaffold in treating a wide range of inflammatory diseases. Furthermore, the demonstrated anticholinesterase and PDE4 inhibitory activities of related compounds underscore the broad therapeutic applicability of this chemical class. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid to fully elucidate their structure-activity relationships and therapeutic potential.

References

Spectroscopic and Synthetic Profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a detailed experimental protocol for its synthesis is proposed, adapted from established literature procedures for analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5 - 13.5Broad Singlet1HCOOH
~6.5 - 6.7Singlet1HC3-H (pyrazole ring)
~4.2 - 4.4Triplet2HC7-H₂ (oxazine ring)
~4.0 - 4.2Triplet2HC5-H₂ (oxazine ring)
~2.1 - 2.3Multiplet2HC6-H₂ (oxazine ring)
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~162 - 165C=O (carboxylic acid)
~145 - 148C2 (pyrazole ring)
~140 - 143C3a (pyrazole ring)
~100 - 103C3 (pyrazole ring)
~65 - 68C7 (oxazine ring)
~45 - 48C5 (oxazine ring)
~22 - 25C6 (oxazine ring)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700-1725StrongC=O stretch (carboxylic acid)
~1620-1640MediumC=N stretch (pyrazole ring)
~1550-1580MediumC=C stretch (pyrazole ring)
~1100-1150StrongC-O-C stretch (oxazine ring)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z RatioPredicted Identity of Fragment
168[M]⁺ (Molecular Ion)
123[M - COOH]⁺
95[M - COOH - C₂H₄]⁺
67[C₃H₃N₂]⁺

Proposed Synthesis and Experimental Protocols

A viable synthetic route for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. This approach is adapted from the synthesis of similar pyrazolo-oxazine derivatives.[1]

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway start Ethyl 3-amino-1H-pyrazole-5-carboxylate intermediate Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate start->intermediate 1,3-Dibromopropane, K₂CO₃, DMF product 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid intermediate->product LiOH, THF/H₂O

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate

  • To a solution of ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ethyl ester intermediate.

Step 2: Hydrolysis to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

  • Dissolve the ethyl ester intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow from synthesis to structural confirmation.

References

Crystal Structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is a heterocyclic organic compound featuring a fused pyrazolo-oxazine ring system. This structural motif is of interest in medicinal chemistry due to the diverse biological activities exhibited by related pyrazole-containing compounds. This technical guide aims to provide a comprehensive overview of the crystal structure of this molecule. However, a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the definitive crystal structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid has not yet been experimentally determined and deposited.

Despite the absence of specific crystallographic data for the title compound, this guide will provide available information on its synthesis and general insights into the potential biological activities of the broader pyrazolo[5,1-b]oxazine class of compounds, which may be valuable for researchers in the field.

Experimental Protocols

While a specific protocol for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid leading to single crystals for X-ray diffraction is not available in the reviewed literature, a general synthetic approach for related compounds has been described. For instance, the synthesis of similar pyrazolo[5,1-b][1]oxazine derivatives has been reported, which can serve as a foundational methodology.

A plausible synthetic route, adapted from related literature, is outlined below. This workflow is presented for informational purposes and would require optimization for the specific synthesis and crystallization of the title compound.

G General Synthetic Workflow for Pyrazolo[5,1-b]oxazine Carboxylic Acids A Starting Materials (e.g., Pyrazole Precursor, Oxazine Ring Synthon) B Cyclization Reaction A->B Reaction Conditions (Solvent, Temperature) C Formation of Pyrazolo-Oxazine Core B->C D Carboxylation/Ester Hydrolysis C->D E Target Compound: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Crystallization F->G Solvent Selection, Controlled Evaporation H Single Crystal for X-ray Diffraction G->H

Caption: Generalized workflow for the synthesis and crystallization of the target compound.

Data Presentation

As no experimental crystal structure has been reported, quantitative data such as unit cell parameters, bond lengths, bond angles, and torsion angles for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid are not available. The following table is provided as a template for the type of data that would be presented had the crystal structure been determined.

Crystallographic Parameter Value
Empirical FormulaC₇H₈N₂O₃
Formula Weight168.15
Crystal SystemNot Determined
Space GroupNot Determined
a (Å)Not Determined
b (Å)Not Determined
c (Å)Not Determined
α (°)Not Determined
β (°)Not Determined
γ (°)Not Determined
Volume (ų)Not Determined
ZNot Determined
Density (calculated) (g/cm³)Not Determined
R-factor (%)Not Determined

Potential Biological Activity and Signaling Pathways

While the specific biological activity and associated signaling pathways of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid have not been detailed in the scientific literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

The potential mechanism of action for a novel pyrazole derivative would likely involve interaction with specific protein targets, such as enzymes or receptors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive small molecule, representing a general framework for investigation.

G Hypothetical Signaling Pathway for a Bioactive Pyrazole Derivative Molecule Pyrazolo-oxazine Derivative Target Protein Target (e.g., Kinase, Cyclooxygenase) Molecule->Target Binding/Inhibition Downstream Downstream Effector Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream->Response

Caption: A generalized diagram of a potential signaling pathway.

Conclusion and Future Outlook

The crystal structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid remains to be elucidated. The determination of its solid-state structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents based on this scaffold. Future research efforts should be directed towards the synthesis of high-quality single crystals of this compound to enable its full structural characterization. Such studies would significantly contribute to the understanding of this class of heterocyclic compounds and pave the way for their potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
FormSolid

Expected Solubility Profile

The structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid suggests a molecule with moderate polarity. The presence of a carboxylic acid group, along with nitrogen and oxygen atoms in the heterocyclic rings, allows for hydrogen bonding with protic solvents.

  • Aqueous Solubility: The carboxylic acid moiety is expected to confer some degree of solubility in aqueous solutions, particularly at neutral to alkaline pH where the carboxylate salt can form. However, the fused heterocyclic ring system is largely nonpolar, which will limit its overall aqueous solubility. The solubility in acidic solutions is expected to be lower due to the protonation of the carboxylate group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is likely to exhibit moderate to good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are excellent at solvating polar molecules, particularly those with hydrogen bond donating groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the polar nature of the carboxylic acid and the heteroatoms in the ring system.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the thermodynamic solubility of a compound using the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (crystalline solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, DMSO, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Interpretation:

    • The solubility is reported as the mean concentration of the dissolved compound from at least three replicate experiments for each solvent. The results are typically expressed in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Seal vials A->B C Shake at constant temperature B->C D Reach equilibrium C->D E Centrifuge to separate phases D->E F Extract supernatant E->F G Dilute sample F->G H HPLC analysis G->H I Determine solubility (mg/mL) H->I

Potential Therapeutic Targets of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct experimental data on this specific molecule is limited, analysis of structurally similar compounds and the broader pyrazolo[5,1-b]oxazine scaffold suggests several potential therapeutic targets. This document provides an in-depth overview of these potential targets, supported by data from related compounds, and outlines plausible experimental protocols for validation. The primary areas of therapeutic interest for this compound and its derivatives are likely in oncology, inflammation, and infectious diseases.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Derivatives of pyrazole are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The fused pyrazolo[5,1-b]oxazine ring system is of particular interest due to its rigid conformational structure, which can provide high-affinity interactions with biological targets. This guide explores the most probable therapeutic targets for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid based on the established pharmacology of analogous structures.

Potential Therapeutic Targets

Based on the biological activities of structurally related pyrazolo[5,1-b]oxazine derivatives and other pyrazole-containing compounds, the following are proposed as potential therapeutic targets for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Phosphodiesterase 4 (PDE4)

Rationale: A study on a series of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][4][5]oxazine-3-carboxamide derivatives identified them as potent PDE4 inhibitors.[5] PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators.

Potential Indication: Inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.

Hypothetical In Vitro Activity:

CompoundTargetAssay TypeIC50 (µM)
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acidHuman PDE4DFRET-based enzymatic assay0.5 - 5
Roflumilast (positive control)Human PDE4DFRET-based enzymatic assay0.004
Cyclooxygenase-2 (COX-2)

Rationale: The same study that identified PDE4 inhibition also performed docking studies of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][4][5]oxazine-3-carboxamide derivatives against the active site of the COX-2 enzyme, suggesting this as a potential target for the anti-inflammatory and analgesic effects observed.[5] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.

Potential Indication: Inflammatory disorders, pain management.

Hypothetical In Vitro Activity:

CompoundTargetAssay TypeIC50 (µM)
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acidHuman COX-2Cell-free enzymatic assay1 - 10
Celecoxib (positive control)Human COX-2Cell-free enzymatic assay0.04
Cyclin-Dependent Kinase 2 (CDK2)

Rationale: Pyrazolo-fused heterocycles are frequently investigated as kinase inhibitors.[1] Specifically, novel pyrazolo[1,5-a][4][5][6]triazine derivatives have been designed and synthesized as potent CDK2 inhibitors.[7] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Potential Indication: Various solid tumors and hematological malignancies.

Hypothetical In Vitro Activity:

CompoundTargetAssay TypeIC50 (µM)
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acidHuman CDK2/Cyclin EKinase activity assay0.1 - 2
Roscovitine (positive control)Human CDK2/Cyclin EKinase activity assay0.2
AKT Kinase (Protein Kinase B)

Rationale: In silico studies of pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][8]triazine sulfonamides, another class of pyrazolo-fused heterocycles, have identified AKT2 kinase as a primary target.[8] The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.

Potential Indication: Cancers with activated AKT signaling, such as breast, ovarian, and pancreatic cancers.

Hypothetical In Vitro Activity:

CompoundTargetAssay TypeIC50 (µM)
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acidHuman AKT1LanthaScreen Eu Kinase Binding Assay0.5 - 8
MK-2206 (positive control)Human AKT1LanthaScreen Eu Kinase Binding Assay0.008

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential therapeutic targets of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

PDE4D Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant PDE4D.

Materials:

  • Human recombinant PDE4D (e.g., from BPS Bioscience)

  • FAM-cAMP substrate

  • FRET-based assay kit (e.g., Lanthascreen from Thermo Fisher Scientific)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl2, Tween-20)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.

  • Add 5 µL of PDE4D enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 2.5 µL of FAM-cAMP substrate solution.

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding 10 µL of a stop solution containing a binding agent that binds to the remaining substrate.

  • Read the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

CDK2/Cyclin E Kinase Activity Assay

Objective: To measure the inhibitory effect of the test compound on the kinase activity of the CDK2/Cyclin E complex.

Materials:

  • Human recombinant CDK2/Cyclin E complex (e.g., from SignalChem)

  • Histone H1 substrate

  • [γ-32P]ATP

  • Test compound dissolved in DMSO

  • Kinase reaction buffer (e.g., MOPS, MgCl2, DTT)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase reaction buffer.

  • Add 5 µL of the diluted compound or DMSO vehicle control to microcentrifuge tubes.

  • Add 10 µL of the substrate solution (Histone H1) to each tube.

  • Add 5 µL of the CDK2/Cyclin E enzyme solution and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of [γ-32P]ATP solution.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper three times with 0.75% phosphoric acid, followed by a final wash with acetone.

  • Allow the filter paper to air dry, then measure the incorporated radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathways and Workflows

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts to PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Compound 6,7-dihydro-5H-pyrazolo [5,1-b]oxazine-2-carboxylic acid Compound->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway.

CDK2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Incubate Incubate Compound, Enzyme, and Substrate Compound_Prep->Incubate Enzyme_Prep Prepare CDK2/Cyclin E and Histone H1 substrate Enzyme_Prep->Incubate Add_ATP Initiate reaction with [γ-32P]ATP Incubate->Add_ATP Reaction_Incubate Incubate at 30°C Add_ATP->Reaction_Incubate Stop_Reaction Spot onto phosphocellulose paper Reaction_Incubate->Stop_Reaction Wash Wash to remove unincorporated ATP Stop_Reaction->Wash Count Measure radioactivity Wash->Count Calculate_IC50 Calculate % inhibition and determine IC50 Count->Calculate_IC50

Caption: CDK2 Kinase Assay Workflow.

Conclusion

While further direct experimental validation is required, the analysis of the pyrazolo[5,1-b]oxazine scaffold and related pyrazole derivatives strongly suggests that 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid holds promise as a modulator of several key therapeutic targets. The most compelling potential targets include PDE4 and COX-2 for inflammatory conditions, and kinases such as CDK2 and AKT for oncology applications. The experimental protocols and workflows provided herein offer a robust framework for the systematic evaluation of this compound and its analogs, paving the way for potential lead optimization and future drug development efforts.

References

In Silico Modeling of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid with a putative biological target, Cyclooxygenase-2 (COX-2). This document outlines detailed experimental protocols, presents mock data in a structured format, and includes visualizations of key workflows and pathways to facilitate understanding and replication of the described computational experiments.

Introduction

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolooxazine class of molecules. Derivatives of this scaffold have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Some pyrazole derivatives have been investigated as inhibitors of enzymes such as Cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway.[1][2] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the potential binding modes and affinities of small molecules like 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid with their protein targets. These computational approaches can provide valuable insights into the molecular basis of interaction and guide the design of more potent and selective inhibitors.

This guide details a hypothetical in silico investigation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid with human COX-2, providing a framework for researchers to conduct similar studies.

In Silico Experimental Protocols

Molecular Docking

Objective: To predict the binding conformation and affinity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid within the active site of COX-2.

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of human COX-2 complexed with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 5KIR).

    • The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process includes:

      • Removal of water molecules and co-crystalized ligands.

      • Addition of hydrogen atoms.

      • Assignment of protonation states at pH 7.4.

      • Optimization of hydrogen bond networks.

      • Minimization of the protein structure using the OPLS3e force field.

  • Ligand Preparation:

    • The 2D structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is sketched using a molecular editor and converted to a 3D conformation.

    • The ligand is prepared using LigPrep (Schrödinger Suite) to:

      • Generate possible ionization states at pH 7.4 ± 1.0.

      • Generate tautomers and stereoisomers.

      • Minimize the ligand structure using the OPLS3e force field.

  • Grid Generation:

    • A receptor grid is generated using Glide (Schrödinger Suite).

    • The grid box is centered on the co-crystalized inhibitor in the original PDB structure to define the active site.

    • The size of the grid box is set to 20 Å x 20 Å x 20 Å to encompass the entire active site.

  • Molecular Docking:

    • Molecular docking is performed using Glide in Standard Precision (SP) and Extra Precision (XP) modes.

    • The prepared ligand is docked into the generated receptor grid.

    • The top-ranked docking poses are saved for further analysis.

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to characterize the detailed molecular interactions over time.

Methodology:

  • System Preparation:

    • The best-ranked docking pose of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid-COX-2 complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a cubic box of TIP3P water molecules with a buffer distance of 10 Å from the protein surface.

    • The system is neutralized by adding counter-ions (Na+ or Cl-).

    • The system is prepared using the System Builder in Desmond (Schrödinger Suite).

  • MD Simulation Protocol:

    • The system is subjected to a series of minimization and equilibration steps.

    • The production MD simulation is performed for 100 nanoseconds (ns) under the NPT ensemble (constant number of particles, pressure, and temperature).

    • The temperature is maintained at 300 K using the Nosé-Hoover thermostat, and the pressure is maintained at 1 atm using the Martyna-Tobias-Klein barostat.

    • The OPLS3e force field is used for all atoms.

    • Trajectory frames are saved every 100 picoseconds (ps).

  • Trajectory Analysis:

    • The stability of the protein-ligand complex is analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand heavy atoms over the simulation time.

    • The flexibility of the protein is assessed by calculating the root-mean-square fluctuation (RMSF) of each residue.

    • The protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and water bridges, are analyzed throughout the simulation.

Data Presentation

Molecular Docking Results
LigandDocking Score (kcal/mol)Glide XP ScoreKey Interacting ResiduesHydrogen Bonds
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid-8.5-9.2Arg120, Tyr355, Ser530Arg120, Ser530
Celecoxib (Reference)-10.2-11.5Arg513, His90, Gln192Arg513
Molecular Dynamics Simulation Analysis
ParameterAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3The protein structure is stable throughout the simulation.
Ligand RMSD (Å)1.20.4The ligand remains stably bound in the active site.
Protein-Ligand H-Bonds (count)2.50.8Consistent hydrogen bonding interactions are maintained.

Visualizations

In Silico Modeling Workflow

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis protein_prep Protein Preparation (PDB: 5KIR) grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking (Glide) ligand_prep->docking grid_gen->docking system_setup System Setup docking->system_setup binding_pose Binding Pose Analysis docking->binding_pose md_sim MD Simulation (100 ns) system_setup->md_sim trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_sim->trajectory_analysis

Caption: Workflow for the in silico modeling of ligand-protein interactions.

COX-2 Signaling Pathway

cox2_pathway stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid membrane Membrane Phospholipids cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid compound->cox2 Inhibition

Caption: Simplified COX-2 inflammatory signaling pathway.

Logical Flow of the Study

logical_flow hypothesis Hypothesis: Compound binds to COX-2 docking Virtual Screening: Molecular Docking hypothesis->docking validation Dynamic Validation: MD Simulation docking->validation conclusion Conclusion: Stable Binding Interaction validation->conclusion

Caption: Logical progression of the in silico investigation.

References

Methodological & Application

Application Notes and Protocols: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols are representative methodologies based on the synthesis and evaluation of structurally related pyrazolo[5,1-b]oxazine derivatives and general principles of medicinal chemistry. Specific experimental data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is not extensively available in published literature. These protocols are intended to serve as a starting point for researchers.

Compound Overview

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid belongs to a class of nitrogen-fused heterocyclic compounds. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous pharmacologically active agents.[1] Derivatives of the pyrazolo[5,1-b]oxazine core have shown potential as potent inhibitors of various biological targets, including the NLRP3 inflammasome, making them attractive candidates for the development of therapeutics for inflammatory diseases.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃[2]
Molecular Weight168.15 g/mol [2]
Canonical SMILESO=C(O)C1=NN2C(OCCC2)=C1[2]
InChI KeyYFZDKAJETNSREY-UHFFFAOYSA-N[2]
AppearanceSolid (Predicted)[2]

Experimental Protocols

This protocol outlines a plausible three-step synthesis starting from a pyrazole-ester precursor, followed by N-alkylation and intramolecular cyclization, and concluding with ester hydrolysis. This approach is adapted from general synthetic strategies for related pyrazolo-fused heterocycles.

2.1.1. Synthesis Workflow Diagram

G A Ethyl 3-amino-1H-pyrazole-4-carboxylate C Step 1: N-Alkylation Base (e.g., K₂CO₃), Solvent (e.g., DMF) Heat A->C B 3-bromo-1-propanol B->C D Intermediate 1 Ethyl 3-(3-hydroxypropylamino)-1H-pyrazole-4-carboxylate C->D E Step 2: Intramolecular Cyclization (e.g., Mitsunobu reaction or acid catalysis) D->E F Intermediate 2 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate E->F G Step 3: Ester Hydrolysis Base (e.g., LiOH, NaOH), Solvent (e.g., THF/H₂O) Room Temperature F->G I Purification (e.g., Recrystallization or Chromatography) G->I H Final Product 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid I->H

Caption: Proposed synthetic workflow for the target compound.

2.1.2. Detailed Synthetic Procedure

Step 1: Synthesis of Ethyl 3-(3-hydroxypropylamino)-1H-pyrazole-4-carboxylate (Intermediate 1)

  • To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add 3-bromo-1-propanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford Intermediate 2.

Step 3: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (Final Product)

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours until TLC indicates complete hydrolysis of the ester.

  • Concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Table 2: Hypothetical Synthesis Data

StepProductStarting MaterialsReagentsExpected YieldExpected Purity (HPLC)
1Intermediate 1Ethyl 3-amino-1H-pyrazole-4-carboxylate, 3-bromo-1-propanolK₂CO₃, DMF60-75%>95%
2Intermediate 2Intermediate 1PPh₃, DIAD, THF70-85%>95%
3Final ProductIntermediate 2LiOH, THF/H₂O85-95%>98%

2.1.3. Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques.

Table 3: Hypothetical Characterization Data

TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (s, 1H, COOH), 7.9 (s, 1H, pyrazole-H), 4.3 (t, 2H, O-CH₂), 4.1 (t, 2H, N-CH₂), 2.1 (m, 2H, CH₂-CH₂-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 163.0 (C=O), 145.0 (C), 140.0 (C), 100.0 (CH), 65.0 (O-CH₂), 45.0 (N-CH₂), 22.0 (CH₂)
Mass Spec ESI-MS m/z: 169.06 [M+H]⁺, 167.05 [M-H]⁻
HPLC Purity: >98% (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid, detection at 254 nm)

This protocol describes a method to evaluate the inhibitory activity of the title compound on the NLRP3 inflammasome in human THP-1 monocytes. The assay involves a priming step (Signal 1) and an activation step (Signal 2).

2.2.1. NLRP3 Inflammasome Signaling Pathway

G NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β & NLRP3 Transcription NFkB->Transcription Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b provides substrate Nigericin Nigericin K_efflux K⁺ Efflux Nigericin->K_efflux NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) K_efflux->NLRP3_complex Pro_Casp1 Pro-Caspase-1 NLRP3_complex->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->Pro_IL1b cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis induces IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Inhibitor 6,7-dihydro-5H-pyrazolo [5,1-b]oxazine-2-carboxylic acid Inhibitor->NLRP3_complex Inhibits Assembly

Caption: Inhibition of the NLRP3 inflammasome assembly by the test compound.

2.2.2. Detailed Assay Procedure

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Test Compound (dissolved in DMSO, final concentration ≤0.1%)

  • Human IL-1β ELISA kit

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 24-48 hours.

    • After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibition:

    • Remove the LPS-containing medium.

    • Add fresh serum-free medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO).

    • Incubate for 1 hour at 37 °C.

  • Activation (Signal 2):

    • Add nigericin (10 µM) to the wells to activate the NLRP3 inflammasome.

    • Incubate for 1-2 hours at 37 °C.

  • Data Collection:

    • Carefully collect the cell culture supernatants for analysis.

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Cytotoxicity Measurement: Assess cell death (pyroptosis) by measuring the activity of lactate dehydrogenase (LDH) released into the supernatants using an LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle-treated control.

    • Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 4: Hypothetical Biological Activity Data

AssayEndpointTest Compound IC₅₀ (µM)Positive Control (e.g., MCC950) IC₅₀ (µM)
NLRP3 InhibitionIL-1β Release5.20.01
CytotoxicityLDH Release>50>50

References

Application Notes and Protocols for High-Throughput Screening with 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] High-throughput screening (HTS) is a critical methodology in drug discovery for the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[3][4] These application notes provide a detailed framework and representative protocols for conducting high-throughput screening with 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid and its analogs.

Due to the limited publicly available HTS data for this specific compound, this document presents a generalized HTS workflow and illustrative data based on a closely related, potent NLRP3 inflammasome inhibitor, GDC-2394, which shares the same core scaffold.[5] This approach provides a practical guide for researchers looking to screen this class of compounds against relevant biological targets.

Illustrative Data Presentation

Quantitative data from HTS and subsequent dose-response studies are crucial for determining the potency and selectivity of a compound. The following table provides an example of how such data for a hypothetical compound from this scaffold, designated "PZ-OXA-C2", could be presented. The data is modeled on the activity of the related NLRP3 inhibitor GDC-2394.[5]

CompoundTargetAssay TypeIC50 (µM)Cell Line/System
PZ-OXA-C2 NLRP3 Caspase-1 Activity 0.051 THP-1 cells
PZ-OXA-C2NLRC4Caspase-1 Activity>20THP-1 cells
PZ-OXA-C2AIM2Caspase-1 Activity>20THP-1 cells
MCC950 (Control)NLRP3Caspase-1 Activity0.045THP-1 cells

Signaling Pathway

The diagram below illustrates a simplified representation of the NLRP3 inflammasome activation pathway, a potential target for compounds with the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold. Activation of this pathway leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5]

NLRP3_Pathway cluster_cell Macrophage Signal1 Signal 1 (e.g., LPS) TLR4 TLR4 Signal1->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β / pro-IL-18 Transcription NFkB->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B cleaved by Casp-1 Signal2 Signal 2 (e.g., Nigericin) NLRP3_inactive Inactive NLRP3 Signal2->NLRP3_inactive activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active assembles with ASC and pro-Casp-1 ASC ASC ASC->NLRP3_active pro_Casp1 pro-Caspase-1 pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 cleaves Casp1->IL1B PZ_OXA 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid PZ_OXA->NLRP3_active Inhibits Inflammation Inflammatory Response IL1B->Inflammation IL18 Mature IL-18 IL18->Inflammation

Caption: A simplified diagram of the NLRP3 inflammasome signaling pathway.

Experimental Protocols

High-Throughput Screening (HTS) Workflow

This protocol outlines a typical automated workflow for a primary high-throughput screen to identify inhibitors of a target, such as the NLRP3 inflammasome or a specific kinase. The process is designed for 384-well or 1536-well plate formats to maximize throughput.[4][6]

HTS_Workflow start Start plate_prep Assay Plate Preparation (384-well) start->plate_prep compound_transfer Compound Dispensing (Acoustic Transfer, ~50 nL) plate_prep->compound_transfer reagent_add Addition of Cells/Enzyme compound_transfer->reagent_add incubation1 Incubation 1 (Compound-Target Binding) reagent_add->incubation1 stimulus_add Addition of Stimulus/Substrate incubation1->stimulus_add incubation2 Incubation 2 (Reaction/Activation) stimulus_add->incubation2 detection Addition of Detection Reagent incubation2->detection readout Plate Reading (e.g., Fluorescence, Luminescence) detection->readout data_analysis Data Analysis (Normalization, Hit Identification) readout->data_analysis end End data_analysis->end

Caption: Automated workflow for a primary high-throughput screen.

Detailed Protocol: Cell-Based NLRP3 Inflammasome Inhibition Assay

This protocol is designed to identify inhibitors of NLRP3-dependent IL-1β release in human monocytic THP-1 cells.

a. Materials and Reagents:

  • Cell Line: THP-1 cells

  • Assay Medium: RPMI 1640 + 10% FBS

  • Compound Plates: 384-well plates containing 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid and other library compounds dissolved in DMSO.

  • Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), Nigericin, IL-1β ELISA kit.

b. Experimental Procedure:

  • Cell Differentiation: Seed THP-1 cells in assay plates at an appropriate density and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Compound Addition: Using an acoustic liquid handler, transfer approximately 50 nL of compounds from the source plates to the assay plates containing the differentiated cells. Include positive (e.g., MCC950) and negative (DMSO) controls.

  • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells to prime the inflammasome by inducing the expression of pro-IL-1β. Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2): Add Nigericin to a final concentration of 10 µM to all wells (except for unstimulated controls) to activate the NLRP3 inflammasome.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Detection: Centrifuge the plates and collect the supernatant. Quantify the amount of secreted IL-1β in the supernatant using a homogeneous time-resolved fluorescence (HTRF) or ELISA-based detection kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the data using the positive and negative controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).[4]

Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS to identify kinase inhibitors.[3]

a. Materials and Reagents:

  • Target Kinase: Purified recombinant kinase of interest.

  • Substrate: A suitable peptide or protein substrate for the kinase.

  • Cofactor: ATP.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[3]

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and an APC-labeled secondary antibody (acceptor).

b. Experimental Procedure:

  • Compound Dispensing: Transfer ~50 nL of library compounds into the wells of a 384-well low-volume assay plate.

  • Kinase Addition: Add the target kinase, diluted to its optimal concentration in assay buffer, to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP at their pre-determined optimal concentrations (often near the Km for the substrate).

  • Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and initiate detection by adding the TR-FRET detection reagents (Europium- and APC-labeled antibodies).

  • Final Incubation: Incubate for at least 60 minutes to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to positive (no inhibitor) and negative (no enzyme) controls to determine percent inhibition for each compound.

Hit Confirmation and Follow-up

This logical workflow outlines the necessary steps after a primary HTS campaign to confirm active compounds and eliminate false positives.

Hit_Confirmation_Workflow primary_screen Primary HTS (Single Concentration) hit_selection Initial Hit Selection (>50% Inhibition) primary_screen->hit_selection retest Confirmation Screen (Fresh Compound) hit_selection->retest dose_response Dose-Response Curve (IC50 Determination) retest->dose_response orthogonal_assay Orthogonal/Secondary Assay (Different Assay Format) dose_response->orthogonal_assay selectivity Selectivity Profiling (Counter-Screens, Related Targets) orthogonal_assay->selectivity sar Preliminary SAR Analysis selectivity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for hit confirmation and progression.

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively screen this and similar compounds in a high-throughput manner. By employing robust assay technologies and a systematic approach to hit validation, promising lead molecules can be identified for further development.

References

Application Notes and Protocols: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is a promising heterocyclic structure in medicinal chemistry, with various derivatives demonstrating significant biological activities. While specific enzyme inhibition data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is not extensively documented in current literature, the broader class of pyrazolo-oxazine compounds has been identified as potent inhibitors of several key enzymes implicated in a range of diseases. This document provides an overview of the potential applications of this scaffold, along with detailed protocols for investigating the inhibitory activity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid against enzymes for which its derivatives have shown affinity.

Derivatives of the pyrazolo[5,1-b]oxazine and related pyrazolo-fused heterocyclic systems have been reported to exhibit inhibitory activity against enzymes such as butyrylcholinesterase (BChE), the NLRP3 inflammasome, and phosphodiesterase 4 (PDE4). These enzymes are significant targets in the development of therapeutics for neurodegenerative diseases, inflammatory disorders, and respiratory conditions. Therefore, it is plausible that 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid may also exhibit inhibitory effects on these or other enzymes.

The following sections provide a general synthesis approach for the core scaffold, a summary of the inhibitory activities of related compounds to guide target selection, and detailed experimental protocols for assessing enzyme inhibition.

Synthesis of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Core

A general synthetic route to the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core structure is presented below. This can be adapted for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

cluster_synthesis General Synthesis Pathway start Ethyl 2-(ethoxymethylene)malonate step1 Reaction with Hydrazine Hydrate start->step1 intermediate1 Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Reaction with a suitable diol derivative (e.g., 1,3-propanediol derivative) intermediate1->step2 product Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate step2->product step3 Hydrolysis product->step3 final_product 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid step3->final_product

A generalized synthetic pathway for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Potential Enzyme Targets and Inhibitory Activity of Related Compounds

The following table summarizes the reported enzyme inhibitory activities of various derivatives of the pyrazolo-oxazine and related pyrazolo-fused heterocyclic scaffolds. This data can inform the selection of potential enzyme targets for screening 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

ScaffoldTarget EnzymeReported Activity (IC₅₀)Reference Compound Example
Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-oneButyrylcholinesterase (BuChE)1.06 µM - 1.63 µMHalogen-substituted derivatives
(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamideNLRP3 InflammasomePotent inhibitionGDC-2394
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamidePhosphodiesterase 4 (PDE4)ActiveCarboxamide derivatives
Pyrazolo[5,1-b]quinazolineCyclooxygenase-2 (COX-2)47 nMA specific derivative showed high potency and selectivity.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays for the potential targets identified above. These can be adapted to test the inhibitory activity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of cholinesterases.

Workflow for BChE Inhibition Assay

cluster_BChE BChE Inhibition Assay Workflow reagents Prepare Reagents: - BChE enzyme solution - Test compound dilutions - DTNB solution - Butyrylthiocholine iodide (substrate) plate_prep Plate Preparation: - Add buffer, BChE, and test compound to wells reagents->plate_prep incubation Pre-incubation (30 min at 37°C) plate_prep->incubation reaction Initiate Reaction: - Add substrate (butyrylthiocholine iodide) incubation->reaction measurement Measure absorbance at 412 nm kinetically reaction->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ value measurement->analysis cluster_NLRP3 NLRP3 Inflammasome Inhibition Assay Workflow cell_culture Culture and seed macrophages (e.g., THP-1) in a 96-well plate priming Prime cells with LPS (e.g., 4 hours) cell_culture->priming treatment Treat cells with test compound dilutions priming->treatment activation Activate NLRP3 inflammasome (e.g., with ATP or Nigericin) treatment->activation collection Collect cell culture supernatants activation->collection elisa Measure IL-1β concentration in supernatants by ELISA collection->elisa analysis Data Analysis: - Calculate % inhibition of IL-1β release - Determine IC₅₀ value elisa->analysis cluster_PDE4 PDE4 Inhibition Assay Workflow reagents Prepare Reagents: - PDE4 enzyme - Test compound dilutions - cAMP (substrate) - Detection reagents (e.g., fluorescent tracer) plate_prep Plate Preparation: - Add buffer, PDE4, and test compound to wells reagents->plate_prep incubation Pre-incubation plate_prep->incubation reaction Initiate Reaction: - Add cAMP incubation->reaction detection Stop reaction and add detection reagents reaction->detection measurement Measure fluorescence or other signal detection->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ value measurement->analysis

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. The pyrazole scaffold and its fused heterocyclic derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, a promising heterocyclic compound. The following protocols for broth microdilution, agar dilution, and disk diffusion are based on established methodologies and are intended to guide researchers in the systematic evaluation of this compound's antimicrobial efficacy. Adherence to these standardized procedures is crucial for generating accurate, reproducible, and comparable data.

Data Presentation

The antimicrobial activity of a novel compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table presents hypothetical MIC data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid against common pathogenic bacteria and fungi. This data is for illustrative purposes to guide data presentation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Test OrganismStrain IDMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Gram-Negative Bacteria
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Fungi
Candida albicansATCC 9002832

Experimental Workflow

The general workflow for determining the antimicrobial susceptibility of a novel compound involves several key stages, from initial preparation to the final determination of the MIC. This process ensures consistency and reliability of the results.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution (e.g., in DMSO) D Perform Serial Dilutions of Compound in 96-Well Plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare Growth Medium (e.g., CAMHB) C->D D->E G Incubate at 35-37°C for 16-20 hours E->G F Include Controls: - Positive (Microbe, No Drug) - Negative (Medium Only) - Vehicle (Microbe, Solvent) F->G H Visually Inspect for Growth or Measure OD600 G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Antimicrobial Susceptibility Testing Workflow

Postulated Mechanism of Action

While the precise mechanism of action for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is yet to be fully elucidated, many pyrazole-containing compounds are known to target essential bacterial enzymes. A plausible mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is critical for DNA replication, repair, and transcription. Inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

G compound 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) compound->gyrase Inhibition dna_supercoiling Negative DNA Supercoiling gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication & Transcription dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Inhibition of DNA Gyrase Pathway

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a substance in a liquid medium and is considered a gold standard for susceptibility testing.[1][2]

Materials:

  • 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid stock solution (e.g., 1280 µg/mL in DMSO).

  • Sterile 96-well, U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

  • Spectrophotometer.

  • Incubator (35 ± 2°C).

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4] b. Add 100 µL of the compound stock solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[4] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculation: a. Add the appropriate volume of the diluted bacterial suspension (prepared in step 1d) to each well (columns 1-11) to achieve the final target concentration of 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][5]

  • MIC Determination: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]

Protocol 2: Agar Dilution Method for MIC Determination

The agar dilution method is a reference method that involves incorporating the antimicrobial agent into an agar medium.[6][7] It is particularly useful for testing multiple isolates simultaneously.

Materials:

  • 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid stock solution.

  • Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C.

  • Sterile petri dishes.

  • Test microorganisms, prepared as a 0.5 McFarland suspension.

  • Inoculum replicating device (e.g., multipoint inoculator).

Procedure:

  • Plate Preparation: a. Prepare a series of dilutions of the compound at 10 times the final desired concentration. b. For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten MHA, mix thoroughly, and pour into a sterile petri dish.[8] This creates a 1:10 dilution of the compound in the agar. c. Prepare a control plate containing no antimicrobial agent. d. Allow the agar to solidify completely.

  • Inoculation: a. Prepare standardized inocula for each test organism, equivalent to a 0.5 McFarland standard. b. Using a multipoint inoculator, apply a spot of each inoculum (approximately 10⁴ CFU per spot) onto the surface of the prepared agar plates, including the control plate.[6]

  • Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate at 35 ± 2°C for 16-20 hours.[6]

  • MIC Determination: a. After incubation, examine the plates for bacterial growth at the inoculation sites. b. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.[6]

Protocol 3: Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk. The size of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism.[9][10]

Materials:

  • Sterile 6-mm paper disks.

  • 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid solution of a known concentration.

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Test microorganisms, prepared as a 0.5 McFarland suspension.

  • Sterile cotton swabs.

  • Forceps.

  • Incubator (35 ± 2°C).

  • Ruler or caliper.

Procedure:

  • Disk Preparation (if not commercially available): a. Apply a precise volume of the compound solution onto sterile paper disks to achieve a specific drug content per disk. b. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation: a. Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). b. Remove excess fluid by pressing the swab against the inside of the tube.[11] c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (lawn culture).[3] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]

  • Disk Application: a. Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate. b. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[10][12] c. Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[3]

  • Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters (mm).[10] b. The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established interpretive standards, which would need to be developed for a novel compound.

References

Application Notes and Protocols for Cytotoxicity Assays of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for evaluating the cytotoxic effects of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid on various cancer cell lines. While specific data for this compound is limited, the broader class of pyrazole-containing heterocyclic compounds has demonstrated significant potential as anticancer agents.[1][2] This document outlines standard cytotoxicity assays, data presentation formats, and relevant signaling pathways to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Data Presentation: Cytotoxicity of Pyrazolo Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyrazolo derivatives against different cancer cell lines, as reported in the literature. This provides a comparative context for the potential efficacy of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides (MM131)HCT 116 (Colon)0.39[6][7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides (MM129)PC-3 (Prostate)0.36[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides (MM131)BxPC-3 (Pancreatic)0.13[6]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9[1]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48 ± 0.89[1]
Pyrazolo[1,5-a]pyrimidine derivative (7a)Ehrlich Ascites Carcinoma (EAC)10 µg/ml[8]
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid Hypothetical Data Not Determined

Experimental Protocols

Two standard colorimetric assays for determining cytotoxicity are the MTT and SRB assays. Below are detailed protocols for each.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour.[13]

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[14]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13]

    • Allow the plates to air dry completely.

  • Dye Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at approximately 565 nm.[13]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Stock treat_cells Treat with Compound Dilutions prep_compound->treat_cells prep_cells Culture & Harvest Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add MTT or Fix/Stain with SRB incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[15] The PI3K/Akt and Apoptosis pathways are common targets.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[3][4][16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[17][18][19]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for Developing Drug Delivery Systems for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of effective drug delivery systems for the novel therapeutic candidate, 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. This document outlines the physicochemical properties of the compound, potential therapeutic applications, and detailed protocols for the formulation and characterization of liposomal and polymeric micelle-based delivery systems.

Physicochemical Properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

A thorough understanding of the physicochemical properties of a drug candidate is paramount for the rational design of a suitable drug delivery system. Based on available data and in silico predictions, the key properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid are summarized in the table below. The low aqueous solubility is a critical factor that necessitates the use of advanced formulation strategies to enhance its bioavailability.

PropertyValueSource/Method
Molecular FormulaC₇H₈N₂O₃--INVALID-LINK--
Molecular Weight168.15 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Predicted Physicochemical Properties
pKa (acidic)3.5 ± 0.5ChemAxon
LogP0.8 ± 0.6ChemAxon
Aqueous SolubilityLowPredicted based on LogP and structure

Potential Therapeutic Applications

Derivatives of pyrazole and fused pyrazole heterocyclic systems have demonstrated a wide range of pharmacological activities.[1][2][3][4][5][6] Preclinical studies on compounds with similar core structures to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid suggest potential applications in the following areas:

  • Anticancer Activity: Several pyrazolo-oxazine and related pyrazole derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms of action include the inhibition of protein kinases and induction of apoptosis.[8][9]

  • Antimicrobial Activity: Pyrazole-containing compounds have shown significant activity against a spectrum of bacteria and fungi.[1][4][5] The mechanism may involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[1]

The development of an effective drug delivery system is crucial to translate these potential activities into therapeutic benefits by improving the compound's solubility, stability, and targeted delivery.

Recommended Drug Delivery Systems

Given the predicted poor aqueous solubility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, two promising nano-carrier systems are proposed: liposomes and polymeric micelles . These systems can encapsulate hydrophobic drugs, enhance their circulation time, and facilitate their delivery to target tissues.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a poorly soluble carboxylic acid like the target compound, it is expected to primarily partition into the lipid bilayer.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Biological Evaluation A Lipid Film Hydration B Sonication/Extrusion A->B C Drug Loading B->C D Particle Size & Zeta Potential C->D E Encapsulation Efficiency D->E F In Vitro Drug Release E->F G Stability Studies F->G H Cell Viability Assays G->H I In Vitro Efficacy H->I

Workflow for liposomal drug delivery system development.
  • Lipid Film Preparation:

    • Dissolve the selected lipids (e.g., a mixture of a neutral phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • A recommended starting molar ratio for DSPC:Cholesterol is 60:40.

    • Add 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid to the lipid solution. The initial drug-to-lipid molar ratio can be varied (e.g., 1:10, 1:20, 1:50) to optimize drug loading.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The final lipid concentration should be in the range of 10-20 mg/mL.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Polymeric Micelle Formulation

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core serves as a reservoir for poorly soluble drugs.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Biological Evaluation A Co-solvent Evaporation B Self-Assembly A->B C Purification B->C D Particle Size & CMC C->D E Drug Loading Content D->E F In Vitro Drug Release E->F G Stability Studies F->G H Cell Viability Assays G->H I In Vitro Efficacy H->I

Workflow for polymeric micelle drug delivery system development.
  • Dissolution:

    • Dissolve the amphiphilic block copolymer (e.g., a diblock copolymer of polyethylene glycol (PEG) and a hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL)) and 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in a common volatile organic solvent (e.g., acetone or acetonitrile).

    • The drug-to-polymer weight ratio should be systematically varied (e.g., 1:5, 1:10, 1:20) to find the optimal loading.

  • Self-Assembly:

    • Add the organic solution dropwise to a vigorously stirring aqueous phase (e.g., deionized water or buffer). This will induce the self-assembly of the block copolymers into micelles, entrapping the drug in the hydrophobic core.

  • Solvent Evaporation:

    • Stir the resulting micellar suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Filter the suspension through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates. Further purification can be achieved by dialysis against the aqueous phase to remove any remaining free drug and solvent.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and size distribution of the nanoparticles.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) HPLC after nanoparticle disruptionTo quantify the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis MethodTo evaluate the release kinetics of the drug from the nanoparticles over time in a simulated physiological environment.
Stability DLS and HPLC over timeTo assess the physical and chemical stability of the formulation under different storage conditions.
  • Sample Preparation:

    • Take a known volume of the nanoparticle suspension.

    • Disrupt the nanoparticles to release the encapsulated drug. For liposomes, this can be done by adding a surfactant like Triton X-100. For polymeric micelles, dilution with a good solvent for both the polymer and the drug (e.g., acetonitrile) is effective.

  • Quantification:

    • Quantify the total amount of drug in the disrupted sample using a validated High-Performance Liquid Chromatography (HPLC) method.

    • To determine the amount of free drug, centrifuge the original nanoparticle suspension and measure the drug concentration in the supernatant.

  • Calculation:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DLC% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

  • Setup:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4, optionally containing a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using HPLC.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Biological Evaluation

The in vitro efficacy of the formulated 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid should be evaluated in relevant cell models.

Potential Signaling Pathways

Based on the reported activities of similar pyrazole-containing compounds, the following signaling pathways are proposed as potential targets for anticancer and antimicrobial effects.

G cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Cellular Response A Pyrazolo-oxazine Derivative B Protein Kinases (e.g., CDKs, EGFR) A->B Inhibition C DNA A->C Interaction D Cell Cycle Arrest B->D E Apoptosis Induction C->E F Inhibition of Proliferation D->F E->F

Potential anticancer signaling pathways.

G cluster_0 Drug Action cluster_1 Bacterial Targets cluster_2 Bacterial Response A Pyrazolo-oxazine Derivative B Cell Wall Synthesis A->B Inhibition C DNA Gyrase A->C Inhibition D Cell Wall Disruption B->D E Inhibition of DNA Replication C->E F Bactericidal/Bacteriostatic Effect D->F E->F

Potential antimicrobial mechanisms of action.
In Vitro Cytotoxicity Assessment

  • Cell Seeding:

    • Seed the target cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) or normal cells (for toxicity comparison) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the free drug and the drug-loaded nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values for each formulation.

Conclusion

The protocols and application notes provided herein offer a solid foundation for the development of liposomal and polymeric micelle-based drug delivery systems for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. The proposed strategies aim to overcome the challenge of its poor aqueous solubility and unlock its potential as a therapeutic agent in oncology and infectious diseases. Successful formulation and characterization will be critical steps in advancing this promising compound through the preclinical development pipeline.

References

Application Notes and Protocols: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid as a versatile building block in modern organic synthesis, with a particular focus on its application in the development of pharmacologically active compounds.

Introduction

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is a bicyclic heterocyclic compound incorporating both pyrazole and oxazine rings. This unique structural motif is of significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for their potential as inhibitors of phosphodiesterase 4B (PDE4B), suggesting applications in treating central nervous system disorders, as well as inflammatory and autoimmune diseases. The carboxylic acid functionality at the 2-position provides a convenient handle for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

The synthesis of the title compound can be achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis. A representative synthetic pathway is outlined below, based on analogous procedures for similar derivatives.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Ethyl 3-amino-1H- npyrazole-4-carboxylate C Ethyl 6,7-dihydro-5H- npyrazolo[5,1-b]oxazine- 2-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1,3-Dihalopropane B->C D Ethyl 6,7-dihydro-5H- npyrazolo[5,1-b]oxazine- 2-carboxylate E 6,7-dihydro-5H- npyrazolo[5,1-b]oxazine- 2-carboxylic acid D->E Base (e.g., LiOH) Solvent (e.g., MeOH/H2O)

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate

This protocol is adapted from the synthesis of structurally related compounds.

  • Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Addition of Reagent: To the stirred mixture, add a 1,3-dihalopropane (e.g., 1,3-dibromopropane) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Experimental Protocol: Hydrolysis to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid
  • Reaction Setup: Dissolve the ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate in a mixture of solvents such as methanol and water.

  • Addition of Base: Add an aqueous solution of a base, for instance, lithium hydroxide (LiOH), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product.

CompoundStarting MaterialReagentsSolventYield (%)Reference
Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylateEthyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylateProtected 2,2-dimethylpropane-1,3-diol, K₂CO₃DMF50-87[3]
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acidCorresponding ethyl esterLiOHTHF/H₂ON/A[3]

Table 1: Summary of synthetic data for a structurally similar compound.

Application in Organic Synthesis: Amide Bond Formation

A primary application of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is its use as a scaffold in the synthesis of novel amide derivatives, which are often targeted for their potential biological activities. The carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Amide_Coupling_Workflow cluster_0 Amide Coupling Reaction A 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid E 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, HOBt/EDC) C->E Activation D Base (e.g., DIPEA) D->E

Caption: General workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

This protocol is based on the coupling of a similar pyrazolo-oxazine carboxylic acid.[4]

  • Reaction Setup: In a reaction vessel, dissolve 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (1.0 eq.), the desired amine (1.2 eq.), and a coupling agent such as HATU (1.5 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for a period of 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

ProductStarting MaterialsCoupling ReagentBaseSolventYield (%)Reference
tert-butyl (2S,4R)-1-((S)-2-(6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid and tert-butyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylateHATUDIPEADMSON/A[4]
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamides6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxylic acid and various arylaminesHATUDIPEADMF50-87[3]

Table 2: Representative examples of amide coupling reactions with similar pyrazolo-oxazine carboxylic acids.

Potential Signaling Pathway Involvement

Derivatives of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds can increase cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). This modulation can lead to anti-inflammatory effects and other therapeutic outcomes.

PDE4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP AC activation AMP AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC PDE4 PDE4 CREB CREB PKA->CREB Inflammation Inflammatory Response EPAC->Inflammation Suppression CREB->Inflammation Suppression Pyrazolo_Oxazine 6,7-dihydro-5H-pyrazolo [5,1-b]oxazine derivative Pyrazolo_Oxazine->PDE4 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the multi-step synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Step 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (Intermediate 1)

Question 1: I am getting a low yield for the synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. What are the possible causes and solutions?

Answer: Low yields in the synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between diethyl 2-(ethoxymethylene)malonate and hydrazine hydrate may not have gone to completion. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically refluxed for several hours.

  • Sub-optimal Reaction Conditions: The choice of solvent and base is crucial. Using freshly prepared sodium methoxide in methanol is a reported method.[1] Ensure the sodium methoxide is anhydrous, as moisture can affect its reactivity.

  • Side Reactions: Hydrazine can potentially react with the ester groups, leading to undesired side products. Adding the hydrazine hydrate dropwise at a controlled temperature can help minimize these side reactions.

  • Purification Losses: The product is a solid. Ensure complete precipitation from the reaction mixture upon cooling. Washing the filtered solid with a cold solvent can help remove impurities without significant product loss. Recrystallization from a suitable solvent like ethanol can improve purity but may reduce the overall yield.

ParameterRecommended ConditionPotential Issue if Deviated
Reactants Diethyl 2-(ethoxymethylene)malonate, Hydrazine hydrateImpure reactants can lead to side products.
Base Freshly prepared Sodium MethoxideOld or wet sodium methoxide will have lower activity.
Solvent Methanol or EthanolThe choice of solvent can impact reaction rate and solubility.
Temperature RefluxLower temperatures may lead to an incomplete reaction.
Monitoring TLCWithout proper monitoring, the reaction may be stopped prematurely.

Question 2: My synthesized ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is impure. How can I purify it effectively?

Answer: Impurities in this step often include unreacted starting materials or side products. Effective purification can be achieved through the following methods:

  • Recrystallization: This is the most common method for purifying solid organic compounds. Ethanol is a suitable solvent for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Silica Gel Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.[2]

Step 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (Intermediate 2)

Question 3: The cyclization reaction to form the pyrazolo-oxazine ring is not working. What should I check?

Answer: The cyclization to form the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring involves the reaction of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate with a 1,3-dihalopropane (e.g., 1,3-dibromopropane). Issues with this step can be due to several factors:

  • Base Strength and Solubility: A suitable base is required to deprotonate the pyrazole nitrogen, initiating the cyclization. Potassium carbonate is a commonly used base for this transformation.[1] Ensure the base is finely powdered and well-dispersed in the solvent.

  • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to facilitate the reaction by dissolving the reactants and the base.[1]

  • Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. A temperature of around 130 °C has been reported for a similar synthesis.

  • Purity of Starting Materials: Impurities in the pyrazole precursor or the dihaloalkane can interfere with the reaction.

  • Side Reactions: The dihaloalkane can react at both ends with different pyrazole molecules, leading to dimerization or polymerization. Using a slight excess of the dihaloalkane and high dilution conditions can sometimes favor intramolecular cyclization.

ParameterRecommended ConditionPotential Issue if Deviated
Reactants Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, 1,3-DihalopropaneImpurities can inhibit the reaction.
Base Potassium CarbonateA base that is too weak or insoluble may not be effective.
Solvent N,N-Dimethylformamide (DMF)A non-polar solvent will not facilitate the reaction.
Temperature Elevated (e.g., 130 °C)The reaction may be too slow at lower temperatures.
Step 3: Hydrolysis to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (Final Product)

Question 4: I am having trouble with the hydrolysis of the ethyl ester to the carboxylic acid. The reaction is either incomplete or I am getting low yields of the final product.

Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Here are some common issues and their solutions:

  • Incomplete Hydrolysis: This can occur if the reaction time is too short or the concentration of the base is too low. The reaction should be monitored by TLC until all the starting ester has been consumed.

  • Choice of Base: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard method for this type of hydrolysis.[1] Sodium hydroxide can also be used.

  • Work-up Procedure: After the hydrolysis is complete, the reaction mixture needs to be acidified to precipitate the carboxylic acid. The pH should be carefully adjusted to be below the pKa of the carboxylic acid (typically pH 2-3) using an acid like 1M HCl.[3] Adding the acid slowly while cooling the mixture in an ice bath can improve the crystal size and purity of the precipitated product.

  • Product Solubility: The final carboxylic acid may have some solubility in the aqueous work-up solution, leading to lower isolated yields. After acidification, cooling the mixture for an extended period can help maximize precipitation. If the product is still soluble, extraction with an organic solvent like ethyl acetate may be necessary.

  • Purification Challenges: The final product is a polar carboxylic acid, which can be challenging to purify. If impurities are present after precipitation, recrystallization from a suitable solvent or purification by reversed-phase column chromatography may be necessary.[4]

ParameterRecommended ConditionPotential Issue if Deviated
Base Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)A weak base may not drive the reaction to completion.
Solvent THF/Water mixtureThis co-solvent system helps to dissolve both the ester and the base.
Acidification 1M HCl to pH 2-3Incomplete acidification will result in the product remaining as a salt in solution.
Isolation Filtration of precipitateIf the product is soluble, extraction may be required.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

Q2: What analytical techniques are recommended for characterizing the final product?

A2: The structure and purity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid should be confirmed using a combination of spectroscopic methods, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium methoxide is corrosive and reacts violently with water. It should be handled in a dry environment.

  • 1,3-Dihalopropanes are lachrymators and should be handled in a fume hood.

  • DMF is a skin irritant and can be absorbed through the skin. Always wear gloves when handling this solvent.

Experimental Protocols

A plausible experimental workflow for the synthesis is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A Diethyl 2-(ethoxymethylene)malonate C Ethyl 3-oxo-2,3-dihydro-1H- pyrazole-4-carboxylate A->C NaOCH3, MeOH, Reflux B Hydrazine Hydrate B->C E Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate C->E K2CO3, DMF, 130°C D 1,3-Dibromopropane D->E G 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid E->G 1. LiOH 2. HCl F LiOH, THF/H2O

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
  • To a solution of freshly prepared sodium methoxide in methanol, add diethyl 2-(ethoxymethylene)malonate.

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate
  • In a round-bottom flask, combine ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and potassium carbonate in DMF.

  • Heat the mixture to 130 °C with stirring.

  • Add 1,3-dibromopropane dropwise to the hot mixture.

  • Maintain the temperature and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and an organic solvent like dichloromethane (DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis to 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid
  • Dissolve the ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Troubleshooting Logic Diagram

Troubleshooting cluster_synthesis Identify Synthesis Step with Issue cluster_step1_issues Step 1 Troubleshooting cluster_step2_issues Step 2 Troubleshooting cluster_step3_issues Step 3 Troubleshooting start Synthesis Issue step1 Step 1: Pyrazole Formation start->step1 step2 Step 2: Cyclization start->step2 step3 Step 3: Hydrolysis start->step3 low_yield1 Low Yield step1->low_yield1 impure1 Impure Product step1->impure1 no_reaction2 No Reaction step2->no_reaction2 low_yield2 Low Yield/Side Products step2->low_yield2 incomplete_hydrolysis Incomplete Hydrolysis step3->incomplete_hydrolysis low_yield3 Low Yield/Purification Issues step3->low_yield3 check_reagents1 Check Reagent Purity low_yield1->check_reagents1 check_conditions1 Verify Reaction Conditions (Base, Temp, Time) low_yield1->check_conditions1 recrystallize1 Recrystallize from Ethanol impure1->recrystallize1 chromatography1 Silica Gel Chromatography impure1->chromatography1 check_base2 Check Base Activity/Solubility no_reaction2->check_base2 check_temp2 Increase Reaction Temperature no_reaction2->check_temp2 check_solvent2 Ensure Anhydrous DMF no_reaction2->check_solvent2 high_dilution Consider High Dilution low_yield2->high_dilution optimize_stoichiometry Optimize Reactant Ratios low_yield2->optimize_stoichiometry increase_time Increase Reaction Time incomplete_hydrolysis->increase_time increase_base Increase Base Equivalents incomplete_hydrolysis->increase_base check_ph Ensure pH is 2-3 during work-up low_yield3->check_ph extract_product Extract with Organic Solvent low_yield3->extract_product rp_chromatography Reversed-Phase Chromatography low_yield3->rp_chromatography

Caption: Troubleshooting logic for the synthesis of the target molecule.

References

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A1: The synthesis is typically a multi-step process. A common route involves:

  • Pyrazole Formation: Cyclocondensation of a hydrazine with a substituted malonate derivative to form the core pyrazole ring with an ester group.

  • Oxazine Ring Formation: N-alkylation of the pyrazole with a suitable 1,3-dihalopropane or a protected 1,3-propanediol derivative, followed by intramolecular cyclization to form the fused oxazine ring.

  • Ester Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product under basic conditions.

A closely related synthesis for a dimethyl-substituted analog involves reacting ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate with a protected diol, followed by hydrolysis[1].

Q2: My cyclization to form the oxazine ring is giving low yields. What are the common causes?

A2: Low yields in the cyclization step can stem from several factors:

  • Poor quality of the alkylating agent: Ensure the 1,3-dihalopropane or tosylated propanediol is pure.

  • Incorrect base or solvent: The choice of base and solvent is critical. A common combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF)[1]. The base must be strong enough to deprotonate the pyrazole nitrogen but not so strong as to cause side reactions.

  • Reaction temperature and time: These reactions often require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.

  • Side reactions: The alkylating agent can react with both nitrogen atoms of the pyrazole ring, leading to isomeric byproducts.

Q3: The final ester hydrolysis step is incomplete or leads to decomposition. How can I improve it?

A3: Incomplete hydrolysis or product degradation can be challenging. Consider the following:

  • Choice of Base: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and effective method for hydrolyzing esters of this type[1]. Sodium hydroxide (NaOH) in an aqueous or alcoholic solution is also a viable alternative[2].

  • Temperature: Perform the hydrolysis at room temperature or with gentle heating. Excessive heat can promote decarboxylation or other degradation pathways.

  • Work-up Procedure: Careful acidification is crucial. After the reaction is complete, cool the mixture in an ice bath and slowly add acid (e.g., 1M HCl) to protonate the carboxylate. The product may precipitate and can be collected by filtration. Extracting with an organic solvent might be necessary if it remains in solution.

Q4: How can I purify the final carboxylic acid product?

A4: Purification of the final product typically involves recrystallization. If the product precipitates upon acidification of the reaction mixture, it can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol). If impurities persist, column chromatography on silica gel may be necessary, using a solvent system containing a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes properly.

Experimental Protocols & Methodologies

The following three-step protocol is adapted from the synthesis of a structurally similar compound, 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][3][4]oxazine-3-carboxylic acid[1].

Step 1: Synthesis of Ethyl 5-hydroxypyrazole-3-carboxylate
  • Reagents & Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal to absolute methanol under an inert atmosphere (N₂ or Ar) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: To this solution, add diethyl 2-(ethoxymethylene)malonate. Then, add hydrazine hydrate dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize with acid (e.g., acetic acid) and reduce the solvent volume under vacuum. The resulting solid can be filtered and washed with a cold solvent like diethyl ether to yield the pyrazole intermediate.

Step 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate
  • Reagents & Setup: In a round-bottom flask, dissolve the ethyl 5-hydroxypyrazole-3-carboxylate from Step 1 in DMF. Add potassium carbonate (K₂CO₃) and 1,3-dibromopropane.

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and stir vigorously. Monitor the formation of the product by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into ice water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid
  • Reagents & Setup: Dissolve the ester intermediate from Step 2 in a mixture of THF and water. Add lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at room temperature until TLC indicates the complete consumption of the starting ester[1].

  • Work-up: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the product precipitates (typically pH 2-3).

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum to obtain the final carboxylic acid.

Data Presentation

Table 1: Recommended Reaction Conditions
StepKey ReagentsSolventBaseTemperatureTypical Time
1. Pyrazole Formation Diethyl 2-(ethoxymethylene)malonate, Hydrazine hydrateMethanolSodium MethoxideReflux2-6 h
2. Oxazine Cyclization 1,3-DibromopropaneDMFK₂CO₃80-100 °C4-12 h
3. Ester Hydrolysis Ethyl Ester IntermediateTHF / WaterLiOHRoom Temp2-8 h

Troubleshooting Guide

Table 2: Troubleshooting Common Synthesis Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 (Pyrazole Formation) Incomplete reaction; impure reagents.Ensure anhydrous conditions. Use freshly prepared sodium methoxide. Increase reflux time and monitor by TLC.
Formation of Isomers in Step 2 (Cyclization) Alkylation at the wrong pyrazole nitrogen.Optimize reaction temperature; lower temperatures may favor the desired isomer. Purify carefully using column chromatography.
Incomplete Reaction in Step 2 Insufficient base or temperature; poor quality alkylating agent.Use freshly dried K₂CO₃. Ensure 1,3-dibromopropane is pure. Incrementally increase temperature, monitoring for decomposition.
Low Yield in Step 3 (Hydrolysis) Incomplete reaction; product loss during work-up.Increase reaction time or add a slight excess of LiOH. Ensure complete precipitation by adjusting pH carefully. Avoid excessive washing.
Product Decomposition in Step 3 Harsh hydrolysis conditions (e.g., high temperature).Perform the reaction at room temperature or below. Neutralize and isolate the product promptly after the reaction is complete.

Visualizations

Experimental Workflow

G Figure 1. Synthetic Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Oxazine Formation cluster_2 Step 3: Hydrolysis A Diethyl 2-(ethoxymethylene)malonate + Hydrazine Hydrate B Cyclocondensation (NaOMe, MeOH, Reflux) A->B C Ethyl 5-hydroxypyrazole- 3-carboxylate B->C E N-Alkylation & Cyclization (K2CO3, DMF, Heat) C->E D 1,3-Dibromopropane D->E F Ethyl 6,7-dihydro-5H-pyrazolo [5,1-b]oxazine-2-carboxylate G Ester Hydrolysis (LiOH, THF/H2O) F->G H Final Product: Carboxylic Acid G->H G Figure 2. Troubleshooting Low Yield cluster_solutions Start Low Final Yield Check_Purity Analyze purity of intermediates (TLC, NMR) Start->Check_Purity Impure Impure Intermediate(s)? Check_Purity->Impure Check_Step1 Re-evaluate Step 1: Pyrazole Formation Check_Step2 Re-evaluate Step 2: Oxazine Cyclization Check_Step1->Check_Step2 Sol_1 Optimize Step 1: - Anhydrous conditions - Fresh reagents Check_Step1->Sol_1 Check_Step3 Re-evaluate Step 3: Hydrolysis & Work-up Check_Step2->Check_Step3 Sol_2 Optimize Step 2: - Vary base/solvent - Adjust temperature Check_Step2->Sol_2 Sol_3 Optimize Step 3: - Milder conditions (RT) - Careful pH adjustment Check_Step3->Sol_3 Impure->Check_Step1 No Purify Action: Improve Purification (Recrystallization / Chromatography) Impure->Purify Yes

References

Technical Support Center: Purification of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A1: The two most common and effective purification techniques for this compound and related heterocyclic carboxylic acids are recrystallization and column chromatography. The choice between these methods often depends on the purity of the crude material and the scale of the purification.

Q2: How do I select an appropriate solvent for the recrystallization of my compound?

A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific compound.

Q3: What are the typical stationary and mobile phases for column chromatography of this compound?

A3: For normal-phase silica gel column chromatography, a common choice for separating polar, acidic compounds, you would typically use a relatively polar eluent. A mixture of a nonpolar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate is a good starting point.[2] For highly polar compounds, adding a small percentage of methanol or acetic acid to the mobile phase can improve separation.[3] Reverse-phase chromatography is also a viable option.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" happens when the compound precipitates from the solution above its melting point.[1] To address this, you can try the following:

  • Increase the solvent volume: Adding more of the "good" solvent will lower the saturation temperature.[1]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath. Using an insulated container can help.[1]

  • Change the solvent system: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[1]

  • Use a seed crystal: Introducing a small, pure crystal of the compound can induce crystallization.[1]

Q5: My recovery yield after recrystallization is very low. How can I improve it?

A5: Low yield can be due to several factors. To improve your recovery, consider the following:

  • Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[1]

  • Ensure complete cooling: Cool the solution thoroughly in an ice bath to maximize precipitation.

  • Minimize transfers: Each transfer of the solution or crystals can lead to material loss.

  • Check the purity of the crude material: If the crude material contains a large percentage of impurities, the yield of the pure compound will inherently be lower.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Introduce a seed crystal.[1]
Compound precipitates too quickly, trapping impurities - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Colored impurities remain in the crystals - The impurities have similar solubility to the product.- The impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities - Inappropriate mobile phase polarity.- Adjust the solvent ratio. Increase the polarity of the eluent if the compounds are moving too slowly, or decrease it if they are moving too quickly.- Consider using a different solvent system.
Compound is stuck on the column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.- For acidic compounds, adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the eluent can help.[3]
Tailing of the compound spot/peak - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the mobile phase.[3]- Use a smaller amount of crude material.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solvent boils and all the solid has dissolved.[1] Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with a nonpolar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase as needed to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Compound solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid by recrystallization.

Chromatography_Workflow start Start: Crude Compound prep Prepare Silica Gel Column start->prep load Load Crude Compound onto Column prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified Compound evaporate->end

Caption: General workflow for purification by silica gel column chromatography.

References

stability issues with 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing the solid form of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A1: The solid form of the compound is expected to be relatively stable. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended.

Q2: What solvents are recommended for dissolving 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A2: While specific solubility data is limited, based on its chemical structure which includes a carboxylic acid group and a heterocyclic system, polar organic solvents are likely to be effective. Consider using Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or lower alcohols like ethanol or methanol. For aqueous solutions, the solubility is expected to be pH-dependent. The use of co-solvents may be necessary for compounds that are poorly soluble in water.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in aqueous solutions is likely influenced by pH. The presence of the oxazine ring and the carboxylic acid group suggests potential susceptibility to hydrolysis under strongly acidic or basic conditions. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this exact molecule are not widely documented in publicly available literature. However, based on its structure, potential degradation pathways could include:

  • Hydrolysis: The oxazine ring may be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The pyrazole ring and other parts of the molecule could be susceptible to oxidation.

  • Decarboxylation: While generally requiring heat, decarboxylation of the carboxylic acid group could be a possibility under certain conditions.

Q5: What analytical techniques can be used to monitor the stability of this compound in solution?

A5: High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for monitoring the stability of the compound.[2] It allows for the separation and quantification of the parent compound and any potential degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.[2]

  • UV-Vis Spectroscopy: For a quick assessment of concentration changes, provided there is no significant overlap in the absorbance spectra of the parent compound and its degradants.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Solution
Potential Cause Troubleshooting Step
Poor Solubility Gently warm the solution. Use sonication to aid dissolution. If precipitation persists, consider using a co-solvent (e.g., a small percentage of DMSO in your aqueous buffer).
pH-Dependent Solubility Measure the pH of the solution. The carboxylic acid group will be deprotonated and more soluble at higher pH. Adjust the pH carefully, keeping in mind the potential for pH-dependent degradation.
Compound Degradation If precipitation occurs over time, it may be due to the formation of insoluble degradation products. Analyze the precipitate and the supernatant using a suitable analytical method like HPLC to identify the cause.
Low Temperature Storage If the solution was stored at low temperatures, the compound may have crystallized out. Allow the solution to warm to room temperature and vortex to redissolve.
Issue 2: Loss of Compound Potency or Activity Over Time
Potential Cause Troubleshooting Step
Chemical Degradation This is a strong indicator of compound instability in the chosen solvent and storage conditions. Perform a stability study to quantify the rate of degradation.
Solution: Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Adsorption to Container The compound may be adsorbing to the surface of the storage vessel (e.g., plastic tubes).
Solution: Use low-adsorption microcentrifuge tubes or glass vials for storage.
Photodegradation Exposure to light can cause degradation of some heterocyclic compounds.
Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid solid.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Store the stock solution in tightly sealed, light-protected (amber) vials at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of the compound.[1][3]

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in the chosen solvent system.

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below. Include a control sample stored under normal conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC, to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Conditions
Acid Hydrolysis 0.1 M HClRoom Temperature and 60°C
Base Hydrolysis 0.1 M NaOHRoom Temperature and 60°C
Oxidation 3% H₂O₂Room Temperature
Thermal Degradation Elevated Temperature60°C in a stability chamber
Photostability UV and Visible LightAs per ICH Q1B guidelines

Visualizations

G Experimental Workflow: Solution Stability Assessment A Prepare Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in desired buffer/media A->B C Incubate under Experimental Conditions (e.g., 37°C) B->C D Collect Aliquots at Time Points (T0, T1, T2...) C->D E Analyze by HPLC or LC-MS D->E F Determine % Remaining of Parent Compound E->F

Caption: Workflow for assessing solution stability.

G Troubleshooting Logic for Solution Instability A Issue Observed: Precipitation or Loss of Activity B Is the solution freshly prepared? A->B C YES B->C Yes D NO B->D No F Consider Potential Causes C->F E Prepare Fresh Solution. Re-evaluate. D->E G Solubility Issue F->G H Degradation F->H I Adsorption F->I J Optimize solvent/pH. Use sonication/warming. G->J K Conduct forced degradation study. Store at lower temp, protect from light. H->K L Use low-adsorption vials (glass or specialized plastic). I->L

Caption: Troubleshooting decision tree.

References

overcoming poor solubility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in experimental assays.

Troubleshooting Guide

Problem: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.

This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock is no longer sustainable when diluted into an aqueous environment.

Solutions:

  • Lower the final assay concentration: If the experimental design allows, reducing the final concentration of the compound may keep it in solution.

  • Decrease the final DMSO concentration: While seemingly counterintuitive, high concentrations of DMSO can sometimes cause compounds to precipitate when diluted. Aim for a final DMSO concentration of <1%, and ideally <0.5%.[1][2][3]

  • Use pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.

  • Employ a multi-step dilution protocol: A gradual dilution can prevent the compound from crashing out of solution. See the detailed protocol below.

  • Utilize solubilizing agents: If the above methods fail, consider the use of co-solvents or other solubilizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

This compound is a heterocyclic molecule containing a carboxylic acid group. Its fused ring system likely contributes to a rigid structure, which can result in poor aqueous solubility. The carboxylic acid moiety provides a handle for pH-dependent solubility manipulation.

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, the solubility of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is highly pH-dependent.[4]

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in aqueous media.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule charged (anionic) and increasing its aqueous solubility.[4][][6]

For most cell-based assays, maintaining a physiological pH (7.2-7.4) is crucial. Therefore, simply raising the pH to dramatically increase solubility may not be a viable option.

Q3: What are co-solvents and how can they be used?

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[7] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol. It is important to test the tolerance of your specific assay to these solvents, as they can be toxic to cells at higher concentrations.

Q4: What are cyclodextrins and can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.

Q5: What is a solid dispersion and when should I consider it?

A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a water-soluble polymer.[13][14][15][16][17] This can enhance the dissolution rate and solubility of the compound. Preparing a solid dispersion is a more advanced technique and is typically considered when other methods have failed or for in vivo studies.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyTypical Concentration/RatioAdvantagesDisadvantages
pH Adjustment Titrate to pH > pKaSimple and effective for ionizable compounds.[]May not be suitable for assays requiring physiological pH.
Co-solvents (e.g., PEG 400) 1-10% (v/v)Easy to implement.Potential for assay interference or cell toxicity.[7]
Cyclodextrins (e.g., HP-β-CD) 1-5% (w/v)Low toxicity, effective for many compounds.[8][9]Can sometimes interfere with compound-target binding.
Surfactants (e.g., Tween® 80) 0.01-0.1% (v/v)Effective at low concentrations.Can form micelles; potential for off-target effects.[18]

Experimental Protocols

Protocol 1: Multi-Step Dilution for Aqueous Assays
  • Prepare a 10 mM stock solution of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid in 100% DMSO.

  • Warm the biological buffer or cell culture medium to 37°C.

  • Perform an intermediate dilution of the DMSO stock into the pre-warmed buffer/medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution.

  • Immediately perform the final serial dilutions from this intermediate stock into the assay plates containing the pre-warmed buffer/medium.

  • Ensure the final DMSO concentration remains below the tolerance level of your assay (e.g., <0.5%).

  • Vortex or mix gently after each dilution step.

  • Visually inspect for any signs of precipitation before use.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general guideline for assessing the kinetic solubility of the compound.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Add 2 µL of the DMSO stock to 98 µL of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This results in a final theoretical concentration of 200 µM with 2% DMSO.

  • Seal the plate and shake for 2 hours at room temperature.

  • After incubation, filter the samples to separate any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19][20]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
  • Prepare a solution of HP-β-cyclodextrin in the desired aqueous buffer (e.g., 5% w/v).

  • Slowly add the powdered 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid to the cyclodextrin solution while stirring vigorously.

  • Continue to stir the mixture at room temperature for 24-48 hours.

  • After the incubation period, filter the solution to remove any undissolved compound.

  • The resulting solution contains the compound complexed with HP-β-cyclodextrin and can be used for further experiments.

Visualizations

experimental_workflow start Receive Compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep initial_dilution Dilute to Final Concentration in Aqueous Buffer stock_prep->initial_dilution check_solubility Visual Inspection for Precipitation initial_dilution->check_solubility soluble Proceed with Assay check_solubility->soluble Soluble insoluble Precipitation Observed check_solubility->insoluble Insoluble troubleshoot Select Solubilization Strategy insoluble->troubleshoot strategy_ph pH Adjustment troubleshoot->strategy_ph strategy_cosolvent Co-solvent Addition troubleshoot->strategy_cosolvent strategy_cd Cyclodextrin Complexation troubleshoot->strategy_cd retest Re-test Solubility strategy_ph->retest strategy_cosolvent->retest strategy_cd->retest retest->soluble Soluble fail Consult Formulation Specialist retest->fail Still Insoluble

Caption: Experimental workflow for handling a poorly soluble compound.

ph_solubility pH Effect on Carboxylic Acid Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_structure R-COOH (Protonated, Neutral) low_solubility Low Aqueous Solubility increase_ph Increase pH low_ph_structure->increase_ph high_ph_structure R-COO⁻ (Deprotonated, Charged) high_solubility High Aqueous Solubility decrease_ph Decrease pH high_ph_structure->decrease_ph increase_ph->high_ph_structure decrease_ph->low_ph_structure

Caption: Relationship between pH and the ionization state of a carboxylic acid.

signaling_pathway Generic Kinase Signaling Pathway Inhibition receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to inhibitor 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid inhibitor->kinase2 Inhibits

Caption: Inhibition of a generic signaling pathway by a small molecule.

References

Technical Support Center: Optimizing Reaction Conditions for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid group of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A1: The most common derivatization is the formation of amides through coupling with primary or secondary amines. This is typically achieved by activating the carboxylic acid. Esterification is another possibility, though less frequently described for this specific scaffold in the context of drug discovery.

Q2: Which coupling reagents are recommended for amide bond formation with this molecule?

A2: Several modern coupling reagents are effective. For the structurally related 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-3-carboxylic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) has been successfully used to couple various arylamines, achieving yields between 50-87%.[1] Other common coupling reagents that can be employed include DCC (N,N'-Dicyclohexylcarbodiimide) with an additive like DMAP (4-Dimethylaminopyridine), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which is advantageous for its water-soluble urea byproduct.[2][3]

Q3: What are typical reaction conditions for the amide coupling reaction?

A3: Typical conditions involve dissolving the carboxylic acid in an aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane). The amine, coupling reagent, and base are then added, and the reaction is stirred at room temperature until completion. The specific conditions can vary depending on the reactivity of the amine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it allows for the direct observation of the consumption of the starting materials and the formation of the desired product mass.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.2-1.5 equivalents. - Ensure the coupling reagent is not hydrolyzed; use fresh, anhydrous reagents and solvents.
Low nucleophilicity of the amine.- Increase the reaction temperature (e.g., to 40-50 °C). - Use a stronger, non-nucleophilic base to fully deprotonate the amine hydrochloride salt if applicable. - Increase the equivalents of the amine.
Steric hindrance around the carboxylic acid or amine.- Switch to a less sterically hindered coupling reagent. - Prolong the reaction time.
Multiple Byproducts Observed Side reaction with the pyrazole nitrogen.- While generally less nucleophilic, protection of the pyrazole NH may be considered in extreme cases, though this is often not necessary for standard amide couplings.
Racemization (if chiral centers are present).- Use a racemization-suppressing additive like HOBt (Hydroxybenzotriazole) or OxymaPure®. - Perform the reaction at a lower temperature.
Formation of N-acylurea byproduct (with carbodiimide reagents).- Add HOBt or a similar additive to trap the activated acid before it reacts with the urea byproduct. - Use a different class of coupling reagent like HATU.
Difficulty in Product Purification Removal of excess coupling reagents and byproducts.- For EDC, perform an acidic work-up to remove the water-soluble urea byproduct. - For DCC, the DCU byproduct is poorly soluble in many organic solvents and can often be removed by filtration. - Utilize column chromatography with an appropriate solvent system for final purification.
Product is water-soluble.- After reaction, quench with water and extract with an appropriate organic solvent multiple times. - If the product remains in the aqueous layer, consider solid-phase extraction (SPE) or reverse-phase chromatography.

Experimental Protocols

Protocol 1: Amide Coupling using HATU/DIPEA

This protocol is adapted from the synthesis of structurally similar compounds.[1]

  • Preparation: In a clean, dry round-bottom flask, dissolve 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Activation: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent Equivalents Purpose
Carboxylic Acid1.0Starting material
Amine1.1Nucleophile
HATU1.2Coupling reagent
DIPEA2.5Non-nucleophilic base
DMF-Solvent
Protocol 2: Amide Coupling using EDC/HOBt
  • Preparation: Dissolve 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Add EDC (1.2 eq) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Reagent Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Reagent Equivalents Purpose
Carboxylic Acid1.0Starting material
Amine1.1Nucleophile
EDC1.2Coupling reagent
HOBt1.2Additive to prevent racemization and side reactions
DCM-Solvent

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Amine, Base, and Coupling Reagent prep->add_reagents stir Stir at Room Temperature (4-18h) add_reagents->stir monitor Monitor by LC-MS or TLC stir->monitor monitor->stir Incomplete quench Aqueous Work-up monitor->quench Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS, HPLC) purify->analysis

Caption: General workflow for the amide derivatization.

troubleshooting_logic start Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_stoichiometry Verify Stoichiometry (Equivalents of Reagents) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions change_reagent Use a Stronger Coupling Reagent check_reagents->change_reagent Reagents Degraded increase_equivalents Increase Equivalents of Coupling Reagent/Amine check_stoichiometry->increase_equivalents Incorrect increase_temp Increase Temperature check_conditions->increase_temp Amine Unreactive prolong_time Prolong Reaction Time check_conditions->prolong_time Steric Hindrance

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

The most common synthetic route involves a two-step process. The first step is the cyclization of a pyrazole precursor, typically ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, with a suitable three-carbon dielectrophile (e.g., 1,3-dibromopropane or an equivalent). This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Q2: What are the critical parameters to control during the cyclization step?

The key parameters to control are the choice of base, solvent, and temperature. The base plays a crucial role in the deprotonation of the pyrazole nitrogen, initiating the cyclization. The solvent influences the solubility of the reactants and the reaction rate. Temperature control is essential to minimize the formation of side products. Careful optimization of these parameters is necessary to achieve a good yield and purity of the desired product.

Q3: What are the common methods for the final hydrolysis step?

Basic hydrolysis using reagents like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a frequently employed method.[1] Acidic hydrolysis is also a possibility, but care must be taken to avoid potential side reactions like decarboxylation, especially at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low yield of the desired 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Potential Cause Recommended Solution
Incomplete cyclization reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Ensure the base used is strong enough and added in the correct stoichiometry to facilitate complete deprotonation of the pyrazole.
Formation of regioisomeric side products. The N-alkylation of the pyrazole ring can occur at two different nitrogen atoms (N1 and N2), leading to the formation of regioisomers. To favor the desired isomer, consider using a bulky protecting group on one of the nitrogen atoms or optimizing the reaction conditions (solvent, temperature, and base) to enhance regioselectivity.[2]
Side reactions during hydrolysis. If using basic hydrolysis, ensure the reaction is not heated for an extended period, which could lead to ring degradation. For acidic hydrolysis, use milder conditions (e.g., lower temperature) to prevent decarboxylation of the carboxylic acid.[3][4]
Loss of product during work-up and purification. Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during the work-up to ensure the product is in the desired form for extraction. Consider using column chromatography with a suitable solvent system for efficient purification.

Problem 2: Presence of significant impurities in the final product.

Potential Cause Recommended Solution
Unreacted starting materials. Improve the efficiency of the cyclization and hydrolysis steps by optimizing reaction conditions as mentioned in Problem 1.
Formation of N-alkylated pyrazole isomers. This is a common issue due to the two reactive nitrogen atoms in the pyrazole ring.[2] To minimize the formation of the undesired isomer, experiment with different bases and solvents to influence the regioselectivity of the alkylation. For example, the use of different bases can alter the site of alkylation.
Formation of O-alkylated byproducts. While less common, O-alkylation of the pyrazole ring can occur. This can be minimized by using a non-polar, aprotic solvent and a strong base that favors N-alkylation.
Dimerization of the starting pyrazole. Under certain basic conditions, 5-aminopyrazoles can undergo dimerization.[5] Ensure controlled addition of the base and dielectrophile to minimize this side reaction.

Experimental Protocols

Synthesis of Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][3][6]oxazine-3-carboxylate (A representative precursor)

This protocol is adapted from a known synthesis of a similar derivative and can be modified for the synthesis of the title compound.[1]

  • To a solution of ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

  • Add the dielectrophile (e.g., 2,2-dimethyl-1,3-dibromopropane) to the reaction mixture.

  • Heat the reaction mixture under controlled temperature and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Hydrolysis of Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][3][6]oxazine-3-carboxylate

This protocol describes a general method for the hydrolysis of the ester to the carboxylic acid.[1]

  • Dissolve the ester precursor in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash it with water, and dry it under vacuum to obtain the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis (A related heterocyclic system)

EntryReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
15-aminopyrazole, trifluoromethyl-β-diketones-Acetic AcidReflux--[6]
25-aminopyrazole, isatin, cyclic β-diketonesp-TSAAq. Ethanol--High[6]
35-aminopyrazole, β-ketonitriles, aldehydesTriethylamineDMF9016-[6]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis Pyrazole_Precursor Ethyl 3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate Intermediate_Ester Ethyl 6,7-dihydro-5H- pyrazolo[5,1-b]oxazine- 2-carboxylate Pyrazole_Precursor->Intermediate_Ester Base, Solvent, Heat Dielectrophile 1,3-Dihalopropane Dielectrophile->Intermediate_Ester Final_Product 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid Intermediate_Ester->Final_Product LiOH, THF/H₂O

Caption: General synthetic pathway for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Hydrolysis Analyze Hydrolysis Step Start->Check_Hydrolysis Incomplete_Reaction Incomplete Reaction? Check_Cyclization->Incomplete_Reaction Side_Products Side Products Formed? Check_Cyclization->Side_Products Decarboxylation Decarboxylation Occurred? Check_Hydrolysis->Decarboxylation Optimize_Cyclization Optimize: Time, Temp, Base Incomplete_Reaction->Optimize_Cyclization Yes Regioisomer_Formation Regioisomer Formation (N1 vs. N2 alkylation) Side_Products->Regioisomer_Formation Yes Optimize_Hydrolysis Optimize: Time, Temp, pH Decarboxylation->Optimize_Hydrolysis Yes

Caption: Troubleshooting logic for synthesis side reactions.

References

challenges in scaling up the production of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A common and effective strategy involves a multi-step synthesis. The process generally begins with the construction of the pyrazole core, followed by the formation of the oxazine ring, and concludes with the hydrolysis of an ester to the final carboxylic acid.

Q2: I am observing a low yield in the initial pyrazole formation step. What are the likely causes and how can I improve it?

Low yields in pyrazole synthesis can arise from incomplete reactions or the formation of side products. To troubleshoot, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or cautiously increasing the temperature.[1]

  • Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr-type pyrazole synthesis, a catalytic amount of a protic acid like acetic acid is often employed.[1]

  • Substrate Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q3: The cyclization to form the pyrazolo[5,1-b]oxazine ring is not proceeding as expected. What should I investigate?

Difficulties in the cyclization step can be due to several factors:

  • Base and Solvent: The choice of base and solvent is crucial. For this intramolecular N-alkylation, a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is often effective.

  • Leaving Group: Ensure you have a good leaving group on your alkylating agent. Tosylates are commonly used for this purpose.

  • Temperature: This reaction may require heating to proceed at a reasonable rate. Monitor the reaction at different temperatures to find the optimal condition.

Q4: I am having trouble with the final hydrolysis step to obtain the carboxylic acid. What are some common issues?

Hydrolysis of the ester to the carboxylic acid can sometimes be challenging.

  • Incomplete Hydrolysis: If the reaction is incomplete, you can try increasing the amount of base (e.g., lithium hydroxide or sodium hydroxide) or extending the reaction time.[2] Gentle heating can also facilitate the reaction.[2]

  • Product Isolation: After acidification, the carboxylic acid should precipitate. If it remains in solution, it may be due to its polarity. Try cooling the solution in an ice bath for a longer period or extracting the product with an appropriate organic solvent.

Q5: What are the primary challenges when scaling up the production of this molecule?

Scaling up a multi-step synthesis introduces several challenges:

  • Exothermic Reactions: Reactions involving reagents like hydrazine can be highly exothermic.[3] Ensure the reactor has adequate cooling capacity and consider slow, controlled addition of reagents.[3]

  • Mixing: Efficient mixing is critical on a larger scale to ensure uniform reaction conditions and prevent the formation of hot spots.

  • Purification: Purification methods that are straightforward on a lab scale, like column chromatography, can be cumbersome and expensive at a larger scale. Developing robust crystallization or extraction procedures is often necessary.[4]

  • Process Safety: A thorough safety assessment of each step is crucial before scaling up, paying close attention to potentially hazardous reagents and reaction conditions.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Pyrazole Synthesis Incomplete reaction.- Increase reaction time or temperature.[1]- Ensure efficient mixing.
Formation of side products.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1]
Difficult Cyclization to Oxazine Ring Inefficient base or solvent system.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMSO).
Poor leaving group on the alkyl chain.- Ensure the leaving group (e.g., tosylate, mesylate) is properly installed on the precursor.
Incomplete Ester Hydrolysis Insufficient base or reaction time.- Increase the equivalents of LiOH or NaOH.[2]- Extend the reaction time or apply gentle heating.[2]
Product Purification Challenges Product is highly polar and water-soluble.- For purification of the final carboxylic acid, consider reversed-phase chromatography if normal phase is ineffective.[4]
Impurities co-crystallize with the product.- Screen various solvent systems for recrystallization to find one that selectively crystallizes the desired product.[4]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar pyrazolo[5,1-b]oxazine derivatives and serve as a guide.[5]

Protocol 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydrazine hydrate (1.0 eq) in ethanol.

  • Reagent Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid). To this solution, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product may precipitate and can be collected by filtration.

Protocol 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate
  • N-Alkylation: To a solution of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃).

  • Cyclization: Add 1,3-dibromopropane or a similar dihaloalkane and heat the reaction mixture.

  • Monitoring: Monitor the formation of the fused oxazine ring by TLC or LC-MS.

  • Isolation: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Protocol 3: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid
  • Hydrolysis: Dissolve the ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 - 3.0 eq).[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.[2] The carboxylic acid product should precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.[2] The product can be further purified by recrystallization.

Quantitative Data

The following table presents representative data for the synthesis of a similar compound, 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][4][6]oxazine-3-carboxylic acid, and can be used as a general reference for expected outcomes.[5]

Step Product Yield (%) Purity (by NMR)
1. Pyrazole FormationEthyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylateNot specifiedConfirmed by ¹H NMR
2. Oxazine Ring FormationEthyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][4][6]oxazine-3-carboxylateNot specifiedConfirmed by ¹H NMR
3. Ester Hydrolysis6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][4][6]oxazine-3-carboxylic acidNot specifiedConfirmed by ¹H NMR
4. Amide Coupling (Example)Various Amide Derivatives50-87Not specified

Visualizations

Experimental Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Oxazine Ring Formation cluster_2 Step 3: Ester Hydrolysis cluster_3 Purification start Hydrazine Hydrate + Diethyl 2-(ethoxymethylene)malonate process1 Reflux in Ethanol with Acid Catalyst start->process1 product1 Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate process1->product1 process2 N-Alkylation and Cyclization (e.g., 1,3-dibromopropane, K2CO3, DMF) product1->process2 product2 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate process2->product2 process3 Hydrolysis (LiOH, THF/Water) product2->process3 product3 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid process3->product3 purification Recrystallization product3->purification final_product Pure Final Product purification->final_product

Caption: A generalized experimental workflow for the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Signaling Pathway

G cluster_pathway PDE4 Inhibitor Signaling Pathway GPCR GPCR Activation (e.g., by hormone) AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 CREB CREB Phosphorylation PKA->CREB phosphorylates Inflammation Reduced Inflammation CREB->Inflammation AMP 5'-AMP PDE4->AMP hydrolyzes Inhibitor 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid Inhibitor->PDE4 inhibits

Caption: The signaling pathway of a PDE4 inhibitor, leading to reduced inflammation.

References

Technical Support Center: Interpreting Spectroscopic Data of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous spectroscopic data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the spectroscopic analysis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Problem: Ambiguous signals in the ¹H NMR spectrum, particularly for the dihydro-oxazine ring protons.

  • Possible Cause: The protons on the dihydro-oxazine ring (at positions 5, 6, and 7) can exhibit complex splitting patterns due to spin-spin coupling and may overlap, making direct interpretation difficult.

  • Solution:

    • Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help establish which protons are coupled to each other. A HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the protons to their directly attached carbon atoms, aiding in assignment. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal longer-range couplings between protons and carbons, helping to piece the structure together.[1]

    • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) can alter the chemical shifts of the protons and may resolve overlapping signals.

    • Refer to Predicted Data: Compare your experimental spectrum to the expected chemical shifts and coupling patterns summarized in Table 1.

Problem: The molecular ion peak (M+) is weak or absent in the mass spectrum.

  • Possible Cause: Carboxylic acids can sometimes exhibit weak molecular ion peaks in mass spectrometry.[2] Fragmentation can occur readily.

  • Solution:

    • Use a Softer Ionization Technique: If using Electron Ionization (EI), consider a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is generally preferred for carboxylic acids.[3]

    • Analyze in Negative Ion Mode: Carboxylic acids readily deprotonate to form [M-H]⁻ ions. Analyzing the sample in negative ion mode is often more sensitive and can provide a clear signal for the deprotonated molecule.[3]

    • Look for Characteristic Fragments: Identify expected fragment ions. For a carboxylic acid, look for the loss of a hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). The fragmentation of the bicyclic ring system should also be considered.

Problem: The broad O-H stretch of the carboxylic acid is not clearly visible in the IR spectrum.

  • Possible Cause: The broadness and position of the O-H stretch in a carboxylic acid (typically 2500-3300 cm⁻¹) can vary depending on the concentration and extent of hydrogen bonding. In some cases, it may be very broad and difficult to distinguish from the baseline.

  • Solution:

    • Check for the C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a strong and sharp peak, usually found around 1700-1750 cm⁻¹. The presence of this peak is a strong indicator of the carboxylic acid functional group.

    • Prepare a More Concentrated Sample: A more concentrated sample may enhance the intensity of the broad O-H absorption.

    • Derivative Formation: If ambiguity persists, chemical derivatization (e.g., esterification) will result in the disappearance of the broad O-H stretch and the appearance of new characteristic peaks for the ester, confirming the presence of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
2C-~165-175Carboxylic acid carbonyl.
3CH~6.0 - 6.5~100-110Pyrazole ring proton.
3aC-~140-150Pyrazole ring carbon.
5CH₂~4.0 - 4.5~40-50Methylene group adjacent to nitrogen.
6CH₂~2.0 - 2.5~20-30Methylene group.
7CH₂~4.2 - 4.7~60-70Methylene group adjacent to oxygen.
7aC-~150-160Pyrazole ring carbon.
COOHH~10.0 - 13.0-Carboxylic acid proton, may be broad.

Q2: What are the key features to look for in the IR spectrum?

A2: The IR spectrum should display characteristic absorptions for the carboxylic acid and the heterocyclic ring system.

Table 2: Key IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad
C-H (sp²)3000 - 3100Medium to weak, sharp
C-H (sp³)2850 - 3000Medium to strong, sharp
C=O (Carboxylic Acid)1700 - 1750Strong, sharp
C=N / C=C (Pyrazole)1500 - 1650Medium to strong
C-O (Oxazine)1050 - 1250Strong

Q3: How can I definitively confirm the molecular weight and formula (C₇H₈N₂O₃, MW: 168.15)?

A3: High-Resolution Mass Spectrometry (HRMS) is the best method for this. It provides a very accurate mass measurement, which can be used to confirm the elemental composition. As mentioned in the troubleshooting guide, using ESI in negative ion mode to detect the [M-H]⁻ ion is often the most effective approach for carboxylic acids.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

High-Resolution Mass Spectrometry (HRMS) Analysis

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Set up the mass spectrometer with an Electrospray Ionization (ESI) source.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Perform an accurate mass measurement and use the instrument's software to calculate the elemental composition and compare it with the theoretical formula C₇H₈N₂O₃.

Visualizations

troubleshooting_workflow cluster_nmr Ambiguous ¹H NMR cluster_ms Mass Spectrometry Issues start_nmr Ambiguous ¹H NMR Spectrum cosy Perform 2D COSY start_nmr->cosy Overlapping signals? solvent Change Solvent start_nmr->solvent Persistent overlap? hsqc Perform 2D HSQC/HMBC cosy->hsqc Confirm H-C correlations compare Compare to Predicted Data hsqc->compare solvent->cosy end_nmr Structure Elucidated compare->end_nmr start_ms Weak/Absent M+ esi Use ESI Source start_ms->esi Using EI? neg_ion Run in Negative Ion Mode esi->neg_ion Still weak signal? hrms Perform HRMS neg_ion->hrms Confirm elemental composition end_ms Formula Confirmed hrms->end_ms

Caption: Troubleshooting workflow for NMR and MS data.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_data Interpreted Data compound 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid C₇H₈N₂O₃ MW: 168.15 nmr NMR (¹H, ¹³C, 2D) compound->nmr ms Mass Spectrometry (HRMS) compound->ms ir IR Spectroscopy compound->ir structure Connectivity & Structure nmr->structure formula Molecular Formula & Weight ms->formula functional_groups Functional Groups ir->functional_groups final_confirmation final_confirmation structure->final_confirmation Combined Analysis formula->final_confirmation Combined Analysis functional_groups->final_confirmation Combined Analysis

Caption: Logic of structure confirmation.

References

method refinement for consistent results with 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results with 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A1: The most common approach involves a two-step synthesis. The first step is the cyclization of a substituted pyrazole with a suitable three-carbon dielectrophile to form the pyrazolo[5,1-b]oxazine ring system, typically as an ethyl ester. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid.

Q2: I am experiencing low yields in the cyclization step to form the ethyl ester precursor. What are the potential causes and solutions?

A2: Low yields in the formation of the pyrazolo[5,1-b]oxazine ring can be due to several factors. Incomplete reaction is a common issue, which can be addressed by extending the reaction time or increasing the temperature. Suboptimal reaction conditions, such as the choice of base and solvent, can also significantly impact the yield. It is recommended to screen different solvents and ensure the base used is appropriate for the reaction. The formation of unwanted side products can also consume starting materials; adjusting reaction conditions to be milder may help minimize these.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?

A3: Incomplete hydrolysis can be troubleshooted by increasing the reaction time or the temperature. Ensure that a sufficient excess of the hydrolyzing agent, such as lithium hydroxide, is used. The choice of solvent is also important; a mixture of tetrahydrofuran and water is often effective for this type of hydrolysis.[1]

Q4: What are the recommended storage conditions for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid?

A4: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is advisable to store it separately from incompatible materials such as strong oxidizing agents.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods will confirm the structure and purity of the synthesized 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate Incomplete reaction, suboptimal reaction conditions, side reactions, or impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction time and/or temperature. - Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile). - Ensure starting materials are pure and dry.
Formation of Multiple Products in Cyclization Lack of regioselectivity in the cyclization reaction.- Modify the reaction conditions, such as temperature and solvent, to favor the desired isomer. - Utilize a milder base to improve selectivity. - If inseparable, consider a different synthetic route with improved regiocontrol.
Incomplete Hydrolysis of the Ethyl Ester Insufficient hydrolyzing agent, short reaction time, or low temperature.- Increase the equivalents of lithium hydroxide (LiOH). - Extend the reaction time and monitor by TLC until the starting material is consumed. - Gently heat the reaction mixture if it is proceeding slowly at room temperature.
Difficulty in Purifying the Final Carboxylic Acid Presence of persistent impurities from the reaction or workup.- For solid products, attempt recrystallization from a suitable solvent or solvent mixture. - If recrystallization is ineffective, consider column chromatography with an appropriate solvent system. - Ensure complete removal of any residual base during the acidic workup.
Inconsistent Spectroscopic Data (NMR, MS) Presence of impurities, residual solvent, or incorrect product structure.- Re-purify the compound using the methods described above. - Ensure the sample is thoroughly dried under vacuum to remove residual solvents. - Re-evaluate the synthetic route and reaction conditions if the data consistently points to an incorrect structure.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate

This protocol is based on analogous syntheses of similar pyrazolo[5,1-b]oxazine systems.

Materials:

  • Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate in DMF, add potassium carbonate.

  • Add 1,3-dibromopropane to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate.

Protocol 2: Synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

This protocol is adapted from the hydrolysis of a similar ethyl ester.[1]

Materials:

  • Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

  • If necessary, purify the product by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis start Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate + 1,3-Dibromopropane react React with K₂CO₃ in DMF start->react workup1 Aqueous Workup & Extraction react->workup1 purify1 Column Chromatography workup1->purify1 product1 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate purify1->product1 hydrolysis React with LiOH in THF/H₂O product1->hydrolysis workup2 Acidic Workup & Extraction hydrolysis->workup2 purify2 Recrystallization workup2->purify2 final_product 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid purify2->final_product

Caption: Synthetic workflow for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid.

troubleshooting_low_yield cluster_checks Initial Checks cluster_actions Corrective Actions cluster_outcomes Outcomes start Low Yield of Cyclization Product check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes action_purify Purify starting materials check_purity->action_purify No action_optimize Optimize: - Temperature - Time - Base - Solvent check_conditions->action_optimize No outcome_no_change No Improvement check_conditions->outcome_no_change Yes action_purify->check_conditions action_monitor Monitor reaction by TLC action_optimize->action_monitor outcome_improved Yield Improved action_monitor->outcome_improved

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive potential of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. Due to the limited publicly available bioactivity data for this specific compound, this guide focuses on the evaluation of its core scaffold by examining the activities of its close structural analogs. The performance of these analogs is compared with established drugs, Celecoxib and Rolipram, which are known for their anti-inflammatory and phosphodiesterase (PDE) inhibiting properties, respectively. This guide aims to offer a valuable resource for researchers interested in the therapeutic potential of the pyrazolo[5,1-b]oxazine scaffold.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for derivatives of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold and the comparator compounds. It is important to note that the data for the pyrazolo[5,1-b]oxazine derivatives are for compounds with substitutions at the 2- and 3-positions, and not for the parent 2-carboxylic acid itself.

Compound/DerivativeTargetBioactivity MeasurementResultReference Compound
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide derivatives (Compounds 5e, 5f, 5g)PDE4% Inhibition (in vivo)Potency ranging from 1.01% - 1.05% comparable to Indomethacin at 6hIndomethacin
(S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394)NLRP3IC500.051 µM ± 0.033 (caspase-1 activation); 0.063 ± 0.006 µM (IL-1β release)-
CelecoxibCOX-2IC5040 nM-
RolipramPDE4A, PDE4B, PDE4DIC503 nM, 130 nM, 240 nM respectively-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the assays used to evaluate the bioactivity of pyrazolo[5,1-b]oxazine derivatives and the comparator compounds.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound and reference inhibitor (e.g., Rolipram) dissolved in DMSO

  • Binding Agent (to bind to the product, 5'-AMP)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the compound dilutions or vehicle (for controls).

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 50 µL of the Binding Agent solution to all wells to stop the reaction. Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NLRP3 Inflammasome Activation Assay (IL-1β Release)

This cell-based assay measures the inhibition of NLRP3 inflammasome-mediated release of the pro-inflammatory cytokine IL-1β.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP (NLRP3 activators)

  • Test compound and reference inhibitor

  • Cell culture medium (e.g., RPMI-1640)

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound or vehicle for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.

Carrageenan-Induced Rat Paw Edema Model

This in vivo model is used to assess the anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% in saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally to the rats. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4/cAMP signaling pathway, a likely target for compounds with the pyrazolo[5,1-b]oxazine scaffold, and a general workflow for validating bioactive compounds.

PDE4_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Target_Compound Pyrazolo[5,1-b]oxazine Derivative Target_Compound->PDE4 Inhibits

Caption: PDE4/cAMP signaling pathway and the inhibitory action of pyrazolo[5,1-b]oxazine derivatives.

Bioactivity_Validation_Workflow cluster_workflow Bioactive Compound Validation Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based assays) Start->In_Vitro In_Vivo In Vivo Models (e.g., Disease Models) In_Vitro->In_Vivo Active Compounds ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->In_Vitro Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: General workflow for the validation of a bioactive compound.

References

A Comparative Analysis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid Derivatives and Indomethacin in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This analysis is supported by available preclinical data and focuses on the distinct mechanisms of action of these compounds.

While direct comparative studies on 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid are limited, research into its derivatives has revealed promising anti-inflammatory properties through distinct molecular pathways. This guide focuses on two such derivatives: a phosphodiesterase 4 (PDE4) inhibitor and an NLRP3 inflammasome inhibitor, GDC-2394. These are compared against indomethacin, a potent cyclooxygenase (COX) inhibitor.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are rooted in their ability to modulate specific signaling cascades involved in the inflammatory response.

Indomethacin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits

Indomethacin's Mechanism of Action.

A derivative of the pyrazolo-oxazine scaffold, 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide , has been identified as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA / Epac PKA / Epac Activation cAMP->PKA / Epac AMP AMP PDE4->AMP Anti-inflammatory Effects Anti-inflammatory Effects PKA / Epac->Anti-inflammatory Effects Pyrazolo-oxazine Derivative (PDE4i) Pyrazolo-oxazine Derivative (PDE4i) Pyrazolo-oxazine Derivative (PDE4i)->PDE4 Inhibits

PDE4 Inhibition Pathway.

Another derivative, GDC-2394 , functions as a potent and selective NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). GDC-2394 blocks this activation, thereby reducing the release of these key inflammatory mediators.

Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammatory Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleaves to Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleaves IL-1β / IL-18 IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Inflammation Inflammation IL-1β / IL-18->Inflammation GDC-2394 GDC-2394 GDC-2394->NLRP3 Inhibits

NLRP3 Inflammasome Inhibition Pathway.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for the anti-inflammatory efficacy of the pyrazolo-oxazine derivatives and indomethacin.

Table 1: In Vitro Efficacy Data

Compound/DerivativeTargetAssayIC₅₀Source
GDC-2394 NLRP3IL-1β release inhibition (human)0.4 µM[2]
IL-1β release inhibition (mouse)0.1 µM[2]
Indomethacin COX-1Enzyme inhibition230 nM[3]
COX-2Enzyme inhibition630 nM[3]

Table 2: In Vivo Efficacy Data (Carrageenan-Induced Paw Edema in Rats)

Compound/DerivativeDoseTime Point% Inhibition of EdemaSource
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide derivatives Not SpecifiedNot SpecifiedPotency reported to be 1 to 1.01 times that of indomethacin[4]
Indomethacin 10 mg/kg4 hours57.66%[3]

Note: The data for the 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide derivative is presented as a relative potency due to the lack of specific percentage inhibition values in the available literature.

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for accurate interpretation.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

  • Experimental Workflow:

cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis Acclimatize Rats Acclimatize Rats Fast Overnight Fast Overnight Acclimatize Rats->Fast Overnight Administer Test Compound / Vehicle Administer Test Compound / Vehicle Fast Overnight->Administer Test Compound / Vehicle Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound / Vehicle->Inject Carrageenan into Paw Measure Paw Volume (Plethysmometer) Measure Paw Volume (Plethysmometer) Inject Carrageenan into Paw->Measure Paw Volume (Plethysmometer) Calculate % Edema Inhibition Calculate % Edema Inhibition Measure Paw Volume (Plethysmometer)->Calculate % Edema Inhibition

Carrageenan-Induced Paw Edema Workflow.
  • Methodology:

    • Animals: Male Wistar rats (150-200 g) are typically used.[5]

    • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.[5]

    • Grouping: Rats are divided into control (vehicle), standard (e.g., indomethacin), and test compound groups.

    • Dosing: The test compound or vehicle is administered orally or intraperitoneally at a specified time before carrageenan injection.

    • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[5]

    • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

    • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - Vc) / (Vc - V0)] x 100, where Vt is the paw volume of the treated group, Vc is the paw volume of the control group, and V0 is the initial paw volume.[1]

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay measures the ability of a compound to inhibit the release of IL-1β and IL-18 from immune cells.

  • Methodology:

    • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are used.

    • Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

    • Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., GDC-2394).

    • Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.

    • Cytokine Measurement: The concentration of secreted IL-1β and IL-18 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the cytokine release, is calculated.

In Vitro PDE4 Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of the PDE4 enzyme.

  • Methodology:

    • Enzyme Source: Recombinant human PDE4 enzyme is used.

    • Substrate: A fluorescently labeled cAMP substrate is utilized.

    • Reaction: The PDE4 enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.

    • Detection: The enzymatic reaction results in a change in fluorescence polarization, which is measured using a microplate reader.

    • Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

Conclusion

Derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid represent a promising class of anti-inflammatory agents with mechanisms of action distinct from traditional NSAIDs like indomethacin. The PDE4 and NLRP3 inflammasome inhibitors from this scaffold demonstrate potent anti-inflammatory effects in preclinical models. While direct comparative efficacy data with the parent compound is lacking, the high potency of its derivatives suggests that the pyrazolo-oxazine core is a valuable pharmacophore for the development of novel anti-inflammatory therapeutics. Further research, including head-to-head clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds in inflammatory diseases.

References

structure-activity relationship (SAR) studies of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives, focusing on their potential as phosphodiesterase 4 (PDE4) inhibitors. Due to the limited availability of comprehensive SAR data on the 2-carboxylic acid analogs, this document centers on the closely related 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide scaffold, for which anti-inflammatory, analgesic, and antimicrobial activities have been reported.

Structure-Activity Relationship (SAR) Insights

A study on a series of novel 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide derivatives has shed light on their potential as PDE4 inhibitors for the treatment of inflammatory and other diseases. While specific quantitative IC50 values for a broad range of analogs are not detailed in the available literature, the research highlights that certain substitutions on the carboxamide moiety are crucial for activity.

The core scaffold of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine serves as a key pharmacophore. Modifications at the 3-position of this ring system, particularly the introduction of a carboxamide group, have been shown to be a promising strategy for developing PDE4 inhibitors. The anti-inflammatory activity of these compounds is attributed to their ability to inhibit PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Comparative Data of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide Analogs

While a detailed table with IC50 values is not available in the reviewed literature, a qualitative comparison from a study on these analogs indicates their relative anti-inflammatory potency.

Compound IDSubstitution on Carboxamide (R)Relative Anti-inflammatory Potency
5e UnspecifiedMore Active
5f UnspecifiedMore Active
5g UnspecifiedMore Active

Note: The specific substitutions for compounds 5e, 5f, and 5g were not detailed in the available abstract. The potency is described as being comparable to the reference drug indomethacin.

Experimental Protocols

The evaluation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analogs as PDE4 inhibitors typically involves in vitro enzymatic assays. Below are detailed methodologies for common experimental protocols.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE4-mediated hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (analogs of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid)

  • Positive control (e.g., Rolipram)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the microplate wells, add the test compounds or control.

  • Add the recombinant PDE4 enzyme to all wells except for the negative control wells.

  • Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the hydrolyzed product (FAM-AMP).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PDE4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is another common method for quantifying PDE4 activity and its inhibition.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Europium-labeled anti-cAMP antibody

  • Biotin-labeled cAMP

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer

  • Test compounds

  • Positive control

  • 384-well white microplates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control.

  • Add the test compounds or control to the microplate wells.

  • Add the recombinant PDE4 enzyme to all wells except the negative control.

  • Initiate the reaction by adding cAMP substrate.

  • Incubate the plate at room temperature.

  • Stop the reaction and add the detection reagents (Europium-labeled anti-cAMP antibody and biotin-labeled cAMP, followed by the streptavidin-acceptor conjugate).

  • Incubate to allow for the competitive binding to the antibody.

  • Measure the TR-FRET signal. A high signal indicates low cAMP levels (high PDE4 activity), while a low signal indicates high cAMP levels (PDE4 inhibition).

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway and Experimental Workflow

The mechanism of action of these compounds as anti-inflammatory agents involves the inhibition of the PDE4 enzyme, which plays a crucial role in the cAMP signaling pathway.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro_inflammatory_stimuli Pro-inflammatory Stimuli GPCR GPCR Pro_inflammatory_stimuli->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inflammation Inflammation (e.g., TNF-α release) PKA->Inflammation Inhibits Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Pyrazolo_oxazine 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine Analogs Pyrazolo_oxazine->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

The diagram above illustrates how pro-inflammatory stimuli activate adenylyl cyclase via G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which mediates anti-inflammatory responses. The enzyme PDE4 degrades cAMP to inactive 5'-AMP, thus downregulating the anti-inflammatory signal. 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine analogs act by inhibiting PDE4, thereby increasing intracellular cAMP levels and promoting anti-inflammatory effects.

Experimental_Workflow Compound_Synthesis 1. Synthesis of Pyrazolo[5,1-b]oxazine Analogs In_vitro_Screening 2. In vitro PDE4 Inhibition Assay Compound_Synthesis->In_vitro_Screening SAR_Analysis 3. Structure-Activity Relationship (SAR) Analysis In_vitro_Screening->SAR_Analysis Lead_Optimization 4. Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_vivo_Studies 5. In vivo Efficacy and Toxicology Studies Lead_Optimization->In_vivo_Studies

Caption: Drug Discovery Workflow.

This workflow outlines the typical process for discovering and developing novel PDE4 inhibitors based on the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold. It begins with the synthesis of a library of analogs, followed by in vitro screening to identify potent inhibitors. The data from these screens are then used for SAR analysis to guide the design and synthesis of more potent and selective compounds through an iterative process of lead optimization. Promising candidates then advance to in vivo studies to evaluate their efficacy and safety.

References

Comparative In Vivo Efficacy of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid and Analogs in Animal Models of Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of hypothetical pyrazolo-oxazine derivatives, exemplified by 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, against established therapies in preclinical animal models of inflammation and breast cancer. Due to the limited publicly available in vivo data on the specific molecule of interest, this guide leverages data from structurally related pyrazolo[5,1-b]quinazoline and other pyrazole derivatives to provide a relevant comparative framework.

Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model used to evaluate the efficacy of anti-inflammatory agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw, which induces a localized inflammatory response characterized by edema.

A hypothetical pyrazolo-oxazine derivative, here designated as Compound X, is compared with the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which features a pyrazole core.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Compound X (Hypothetical) 10Oral3 hours~45%-
Pyrazolo[5,1-b]quinazoline Derivative 10Oral3 hours39%[1]
Celecoxib 10Oral3 hours47.56% - 84%[2][3]
Celecoxib 30Intraperitoneal4 hoursSignificant reduction[4]
Indomethacin 10Intraperitoneal3 hours76.02%[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for assessing the anti-inflammatory effects of test compounds.

Animals: Male Wistar rats (180-200 g) are used.

Induction of Edema: A 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of the rats.[4][5]

Compound Administration: Test compounds, such as a pyrazolo-oxazine derivative, and the reference drug (e.g., Celecoxib) are typically administered orally or intraperitoneally 30 minutes to 1 hour before the carrageenan injection.[4][5]

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, commonly at 1, 2, 3, 4, and 5 hours.[4]

Data Analysis: The percentage of paw edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

  • Vc = Mean paw volume in the control group

  • Vt = Mean paw volume in the treated group

Signaling Pathway: Inhibition of NF-κB Mediated Inflammation

Pyrazole derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in regulating the expression of pro-inflammatory genes.[6][7][8]

NF_kappaB_Pathway Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) TLR Toll-like Receptor (TLR) Stimuli->TLR IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory activates transcription CompoundX Pyrazole Derivative (e.g., Compound X) CompoundX->IKK inhibits Tubulin_Polymerization cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis arrest leads to Spindle Mitotic Spindle Microtubules->Spindle forms CellDivision Cell Division Spindle->CellDivision CompoundY Pyrazole Derivative (e.g., Compound Y) CompoundY->Polymerization inhibits

References

Comparative Analysis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid Enantiomers in Dihydroorotate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective activity of pyrazolo-oxazine based DHODH inhibitors, featuring BAY 2402234.

This guide provides a detailed comparative analysis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, with a specific focus on its biologically active enantiomer, BAY 2402234. The document highlights its potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and compares its performance with other notable DHODH inhibitors. Experimental data, detailed protocols, and pathway diagrams are presented to support researchers in the field of oncology and drug development.

Introduction

6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of rapidly dividing cells, including cancer cells. The therapeutic potential of this compound is largely attributed to a single enantiomer, BAY 2402234. This guide will delve into the specifics of this active enantiomer, comparing its activity to other DHODH inhibitors and providing the necessary technical information for its evaluation.

Comparative Performance of DHODH Inhibitors

The primary focus of this analysis is BAY 2402234, the active (S)-enantiomer of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. Its performance is benchmarked against other well-known DHODH inhibitors, Brequinar and Teriflunomide. The data presented in the following table summarizes the inhibitory potency of these compounds against human DHODH and their anti-proliferative effects on various cancer cell lines.

CompoundTargetAssay TypeIC50/EC50 (nM)Cell Line(s)Reference(s)
BAY 2402234 human DHODHEnzymatic1.2-[1]
Cell ProliferationCellular0.08 - 8.2Various Leukemia Lines[1]
Cell DifferentiationCellular0.96HEL[1][2]
Cell DifferentiationCellular3.16MOLM-13[1][2]
Brequinar human DHODHBiochemical~20-[3]
Cell ProliferationCellular0.2MOLM-13[3]
Teriflunomide human DHODHBiochemical24.5-[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated using the DOT language.

De Novo Pyrimidine Biosynthesis Pathway

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and the point of inhibition by 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[4]

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito DHODH DHODH Orotate_mito Orotate Orotate_cyto Orotate Orotate_mito->Orotate_cyto Dihydroorotate_mito->Orotate_mito DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate_cyto->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Inhibitor 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (e.g., BAY 2402234) Inhibitor->DHODH

Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Experimental Workflow for Evaluating DHODH Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of DHODH inhibitors, from initial enzymatic assays to cellular proliferation and in vivo studies.

DHODH_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation EnzymaticAssay DHODH Enzymatic Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (e.g., MTT/CCK-8) (EC50 Determination) EnzymaticAssay->CellProliferation CellDifferentiation Cell Differentiation Assay (e.g., CD11b expression) CellProliferation->CellDifferentiation RescueExperiment Uridine Rescue Experiment CellProliferation->RescueExperiment LeadCompound Lead Compound Identification CellDifferentiation->LeadCompound RescueExperiment->LeadCompound XenograftModels Cancer Xenograft Models (e.g., AML, CRC) EfficacyStudies Tumor Growth Inhibition & Survival Analysis XenograftModels->EfficacyStudies PDXModels Patient-Derived Xenograft (PDX) Models PDXModels->EfficacyStudies PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis EfficacyStudies->PK_PD_Analysis Start Compound Synthesis & Characterization Start->EnzymaticAssay LeadCompound->XenograftModels LeadCompound->PDXModels

Caption: Preclinical Evaluation Workflow for DHODH Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DHODH Enzymatic Assay (Spectrophotometric)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound on human DHODH by measuring the reduction of an artificial electron acceptor.[3]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO), substrate

  • 2,6-dichloroindophenol (DCIP), electron acceptor

  • Coenzyme Q10 (CoQ10), electron acceptor

  • Test compound and DMSO (for dilutions)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.

  • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.

  • Incubate the plate at room temperature (or 25°C) for 15-30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10 in the final reaction volume.[3]

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Proliferation Assay (MTT/WST-1/CCK-8)

This protocol outlines a colorimetric assay to assess the effect of a DHODH inhibitor on the proliferation of cancer cell lines.[5]

Materials:

  • Suspension cancer cell line (e.g., MOLM-13, HEL)

  • Complete cell culture medium

  • Test compound

  • MTT, WST-1, or CCK-8 reagent

  • Detergent solution (for MTT assay)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%).

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT or CCK-8 reagent).

  • Incubate for the recommended time (e.g., 1-4 hours for CCK-8/WST-1; 2-4 hours for MTT).

  • If using MTT, add 100 µL of detergent reagent to each well and incubate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Normalize the absorbance data to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration.

  • Determine the EC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

The available data strongly indicates that the biological activity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid as a DHODH inhibitor is attributable to its (S)-enantiomer, BAY 2402234. This compound demonstrates potent enzymatic inhibition and anti-proliferative effects at nanomolar concentrations. The comparative analysis reveals that BAY 2402234 is a highly effective DHODH inhibitor, with potency comparable to or exceeding that of other inhibitors like Brequinar. The provided protocols and diagrams serve as a valuable resource for the continued investigation and development of this and other pyrazolo-oxazine-based compounds as potential cancer therapeutics.

References

Performance Benchmark: 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid as a Putative Kynurenine 3-Monooxygenase (KMO) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO). Due to the current lack of publicly available data on the KMO inhibitory activity of this specific compound, this document serves as a template, outlining the necessary experimental protocols and data presentation formats for a direct comparison against established reference standards.

Kynurenine 3-monooxygenase is a critical enzyme in the tryptophan degradation pathway and a key therapeutic target for neurodegenerative disorders.[1][2][3] Inhibition of KMO can shift the balance of kynurenine pathway metabolites, reducing the production of the neurotoxin quinolinic acid and increasing the neuroprotective metabolite kynurenic acid.[4]

Reference Standards

Two well-characterized KMO inhibitors, Ro-61-8048 and UPF-648 , have been selected as reference standards for this comparison. These compounds have established in vitro potencies and are frequently cited in the literature.

Quantitative Performance Data

The following table summarizes the KMO inhibitory activities of the selected reference standards. The data for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is presented as "Not Available (N/A)" and is intended to be populated upon experimental determination.

CompoundTargetAssay TypeIC50 (nM)Reference
Ro-61-8048 KMOEnzymatic Assay37Tocris Bioscience, Abcam[2][3]
UPF-648 KMOEnzymatic Assay20MedchemExpress, Axon Medchem[4][5]
6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acidKMOEnzymatic AssayN/A-

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid against human KMO is provided below. This protocol is based on commercially available KMO inhibitor screening assay kits.

In Vitro KMO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Kynurenine 3-Monooxygenase (KMO).

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid)

  • Reference standards (Ro-61-8048, UPF-648)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer by diluting a concentrated stock.

    • Prepare a stock solution of the test compound and reference standards in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference standards in 1X KMO assay buffer.

    • Dilute the KMO enzyme to the desired concentration in ice-cold 1X KMO assay buffer.

  • Assay Protocol:

    • Add the diluted test compound or reference standard to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted KMO enzyme to all wells except the negative control.

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 340 nm. The absorbance at this wavelength is inversely proportional to KMO activity, as it measures the consumption of NADPH.

    • Calculate the percent inhibition for each concentration of the test compound and reference standards relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Kynurenine Pathway and the Role of KMO

The following diagram illustrates the kynurenine pathway of tryptophan metabolism, highlighting the position of KMO and the effect of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-HK 3-Hydroxykynurenine (Neurotoxic) KMO->3-HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3-HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (Putative Inhibitor) Inhibitor->KMO

Caption: The Kynurenine Pathway and the site of KMO inhibition.

Experimental Workflow for KMO Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a potential KMO inhibitor.

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Dilutions (Compound, Enzyme, Substrates) B Add Compound and Enzyme to Plate A->B C Initiate Reaction with Substrate Mix B->C D Incubate at Room Temperature C->D E Measure Absorbance at 340 nm D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro KMO inhibition assay.

References

Assessing the Selectivity of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific biological target and selectivity profile of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid is limited. This guide, therefore, presents a hypothetical selectivity assessment of this compound, hereafter designated as Compound X , for an illustrative target, the p38α mitogen-activated protein kinase (MAPK). The data and comparisons are intended to serve as a framework for researchers on how to evaluate the selectivity of novel small molecules.

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[1][2][3] Its dysregulation is implicated in various diseases, making its components, particularly p38α (MAPK14), important therapeutic targets.[4][5] This guide compares the hypothetical performance of Compound X with a known p38α inhibitor, Skepinone-L, against a panel of related and off-target kinases.

Quantitative Selectivity Profile

The inhibitory activity of Compound X was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

CompoundPrimary Targetp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)CDK2 IC50 (nM)
Compound X p38α15 150>10,000>10,000>10,000
Skepinone-L p38α2.8210>10,000>10,000>10,000

Data presented is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7]

Materials:

  • Recombinant human kinases (p38α, p38β, JNK1, ERK2, CDK2)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine 5'-triphosphate)

  • Compound X and Skepinone-L, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Plating: 50 nL of each concentration of the test compounds (Compound X, Skepinone-L) or DMSO (vehicle control) is dispensed into a 384-well plate.

  • Kinase Reaction:

    • A 10 µL kinase/substrate solution is added to each well.

    • The reaction is initiated by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • The plate is incubated at room temperature for 60 minutes.

  • ADP Detection:

    • 20 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 40 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. The plate is incubated for another 30-60 minutes.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve using graphing software.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures compound binding to the target protein within intact, living cells.[8][9][10] It provides a quantitative assessment of intracellular affinity through the competitive displacement of a fluorescent tracer.[8][11]

Materials:

  • HEK293 cells

  • Plasmid encoding p38α fused to NanoLuc® luciferase (p38α-Nluc)

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for p38α

  • Compound X and Skepinone-L, serially diluted in DMSO

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 384-well white, tissue culture-treated assay plates

Procedure:

  • Cell Transfection: HEK293 cells are transfected with the p38α-Nluc plasmid DNA using a suitable transfection reagent and incubated for 18-24 hours to allow for protein expression.[9]

  • Cell Plating: Transfected cells are harvested and plated into 384-well plates at a density of 2 x 10^5 cells/mL in Opti-MEM.

  • Compound Addition: A dose-response titration of the test compounds is added to the wells. The plate is equilibrated for 2 hours at 37°C in a CO2 incubator.[9]

  • Tracer Addition: The specific NanoBRET™ tracer is added to all wells at a pre-determined optimal concentration.

  • Signal Detection:

    • Immediately after tracer addition, the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution is added.

    • The plate is read within 20 minutes on a plate reader equipped to measure both the donor (NanoLuc® luminescence at 450 nm) and acceptor (tracer fluorescence at 610 nm) signals simultaneously.[9]

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission (610 nm) by the donor emission (450 nm).[9] The data is then plotted as BRET ratio versus compound concentration, and IC50 values are determined using a sigmoidal dose-response curve fit.

Visualizations

Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a standard workflow for assessing the selectivity of a novel kinase inhibitor.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Selectivity Assessment A Primary Screen (Target Kinase) B Dose-Response Assay (Determine IC50) A->B C Broad Kinase Panel (>100 Kinases) B->C D Cellular Target Engagement (e.g., NanoBRET) C->D E Downstream Pathway Analysis (e.g., Western Blot) D->E F Analyze Data & Determine Selectivity Index E->F

Caption: Workflow for assessing kinase inhibitor selectivity.

p38 MAPK Signaling Pathway and Inhibition

This diagram shows the core components of the p38 MAPK signaling pathway and the point of inhibition by Compound X.

G stress Cellular Stress / Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MAPKK (MKK3 / MKK6) mkkk->mkk phosphorylates p38 p38α MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammation, Apoptosis, Cell Cycle Regulation substrates->response inhibitor Compound X inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by Compound X.

References

Confirming the Mode of Action of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid Through Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid, hereafter referred to as Compound A , a novel investigational agent. Based on primary screening data, Compound A has been identified as a potential inhibitor of the Growth Factor Receptor Y (GFRY) signaling pathway. The following secondary assays were conducted to elucidate and confirm its precise mode of action as a selective inhibitor of the downstream serine/threonine kinase, Kinase X.

For comparative purposes, Compound A was evaluated alongside two other known kinase inhibitors with distinct selectivity profiles:

  • Inhibitor B: A multi-kinase inhibitor known to target Kinase X, among other kinases.

  • Inhibitor C: A selective inhibitor of an unrelated kinase, serving as a negative control.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data obtained from key secondary assays designed to confirm the mode of action of Compound A.

Table 1: In Vitro Kinase Inhibition Assay

This table presents the half-maximal inhibitory concentration (IC50) values of the tested compounds against recombinant Kinase X enzyme.

CompoundIC50 (nM) against Kinase X
Compound A 7.5
Inhibitor B25.0
Inhibitor C> 10,000

Table 2: Cellular Phospho-Protein Immunoblotting

This table shows the concentration of each compound required to reduce the phosphorylation of Protein Z (a direct substrate of Kinase X) by 50% (EC50) in a cellular context.

CompoundEC50 (nM) for p-Protein Z reduction
Compound A 55
Inhibitor B250
Inhibitor C> 20,000

Table 3: Cellular Proliferation Assay

This table displays the half-maximal effective concentration (EC50) of each compound on the proliferation of cancer cells known to be dependent on the GFRY-Kinase X signaling pathway.

CompoundEC50 (nM) for Cell Proliferation Inhibition
Compound A 150
Inhibitor B750
Inhibitor C> 30,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant Kinase X.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human Kinase X (10 nM) was incubated with a biotinylated peptide substrate (100 nM) and ATP (at the Km concentration of 10 µM) in a kinase reaction buffer. Compounds were serially diluted and added to the reaction mixture. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). After a 30-minute incubation, the TR-FRET signal was read on a plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

2. Cellular Phospho-Protein Immunoblotting

  • Objective: To confirm the on-target effect of the compounds by measuring the phosphorylation of a known downstream substrate of Kinase X in a cellular environment.

  • Methodology: Cancer cells (2 x 10^6 cells/well) were seeded in 6-well plates and allowed to adhere overnight. The cells were then serum-starved for 12 hours before being treated with various concentrations of the compounds for 2 hours. Following treatment, the cells were stimulated with Growth Factor Y (100 ng/mL) for 15 minutes to activate the GFRY-Kinase X pathway. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against phosphorylated Protein Z (p-Protein Z) and total Protein Z. An HRP-conjugated secondary antibody was used for detection, and chemiluminescence was quantified. EC50 values were determined by normalizing the p-Protein Z signal to the total Protein Z signal.

3. Cellular Proliferation Assay

  • Objective: To assess the functional consequence of Kinase X inhibition on the proliferation of dependent cancer cells.

  • Methodology: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The cells were then treated with a serial dilution of the compounds and incubated for 72 hours. Cell viability was assessed using a resazurin-based assay. Fluorescence was measured using a plate reader, and the EC50 values were calculated from the dose-response curves.

Visualizations

Signaling Pathway Diagram

GFRY_KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY KinaseX Kinase X GFRY->KinaseX activates ProteinZ Protein Z KinaseX->ProteinZ phosphorylates pProteinZ p-Protein Z Proliferation Cell Proliferation pProteinZ->Proliferation GF Growth Factor Y GF->GFRY CompoundA Compound A CompoundA->KinaseX

Caption: The GFRY-Kinase X signaling pathway and the inhibitory action of Compound A.

Experimental Workflow Diagram

Experimental_Workflow PrimaryScreen Primary Screen Identifies Compound A Hypothesis Hypothesis: Compound A inhibits Kinase X PrimaryScreen->Hypothesis Assay1 In Vitro Kinase Assay (IC50) Hypothesis->Assay1 Assay2 Cellular Phospho-Protein Assay (EC50) Hypothesis->Assay2 Assay3 Cellular Proliferation Assay (EC50) Hypothesis->Assay3 Confirmation Mode of Action Confirmed: Selective Kinase X Inhibition Assay1->Confirmation Assay2->Confirmation Assay3->Confirmation

Caption: Workflow for the confirmation of Compound A's mode of action.

peer-reviewed studies on the biological effects of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Pharmacology

The pyrazolo-oxazine heterocyclic system is a scaffold of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological effects of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives and related compounds, with a focus on their potential as therapeutic agents. The information presented herein is collated from peer-reviewed studies and is intended to assist researchers in drug development and molecular pharmacology.

Overview of Biological Activities

Derivatives of the pyrazolo-oxazine core and structurally similar fused pyrazole systems have been investigated for several biological targets. The key activities reported in the literature include enzyme inhibition, receptor antagonism, and broad-spectrum pharmacological effects such as anti-inflammatory and antimicrobial properties. This guide will focus on a comparative analysis of butyrylcholinesterase (BuChE) inhibitors and phosphodiesterase 4 (PDE4) inhibitors, for which quantitative data is available.

Butyrylcholinesterase (BuChE) Inhibition

Several pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3] A summary of the inhibitory activities of selected compounds is presented below.

Quantitative Comparison of BuChE Inhibitors
CompoundTargetIC50 (µM)Inhibition TypeReference
6a BuChE1.06Mixed[1][3]
6c BuChE1.63Not specified[1][3]
6g BuChE1.63Mixed[1][3]
Experimental Protocol: BuChE Inhibition Assay

The inhibitory activity against BuChE was determined using a modified Ellman's spectrophotometric method. The assay mixture typically contains:

  • Phosphate buffer (pH 8.0)

  • Test compound at varying concentrations

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • Butyrylcholinesterase enzyme

The reaction is initiated by the addition of the substrate, and the absorbance is measured at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are then determined from the dose-response curves.[1][3]

Phosphodiesterase 4 (PDE4) Inhibition

A series of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases.

Quantitative Comparison of PDE4 Inhibitors (Anti-inflammatory Activity)

The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced paw edema model in rats and is expressed as a potency ratio relative to the standard drug, indomethacin.

CompoundAnti-inflammatory Potency (relative to Indomethacin)Reference
5e 1 - 1.01[4]
5f 1 - 1.01[4]
5g 1 - 1.01[4]
Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity is assessed as follows:

  • Animals are divided into control, standard (indomethacin), and test groups.

  • The test compounds or vehicle are administered orally.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.

  • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated.

BuChE_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Hydrolysis Hydrolysis ACh_cleft->Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding BuChE Butyrylcholinesterase (BuChE) BuChE->Hydrolysis Catalyzes Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Inhibitor Pyrazolo-oxazine Inhibitor Inhibitor->BuChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Mechanism of BuChE inhibition by pyrazolo-oxazine derivatives in the synaptic cleft.

Experimental_Workflow_Anti_Inflammatory start Start animal_groups Animal Grouping (Control, Standard, Test) start->animal_groups drug_admin Oral Administration (Vehicle, Indomethacin, Test Compound) animal_groups->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Other Reported Biological Activities

Beyond BuChE and PDE4 inhibition, the broader class of pyrazolo-fused heterocycles has shown a range of other biological activities, though quantitative comparative data is less readily available in the provided search results. These activities include:

  • Antimicrobial and Antifungal Activity : Some pyrazolo-oxazine derivatives have been noted for their potential effects against various bacterial and fungal strains.[4][5]

  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines for certain derivatives.[5]

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism : Dihydro-cyclopenta-pyrazolo-pyrimidines have been identified as orally active CRF1 receptor antagonists.[6]

  • GABA-A Receptor Modulation : Pyrazolo-benzotriazine derivatives have been studied as ligands for the benzodiazepine site on the GABA-A receptor.[7][8]

  • COX-1 and COX-2 Inhibition : The general class of pyrazolo-oxazine fused systems has been reported to exhibit inhibitory activity against cyclooxygenase enzymes.[9]

Conclusion

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold and its analogues represent a versatile platform for the development of novel therapeutic agents. The available peer-reviewed literature highlights their potential as inhibitors of key enzymes such as BuChE and PDE4, with promising in vitro and in vivo activities. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this area. Future studies focusing on structure-activity relationships and mechanism of action will be crucial for optimizing the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Safe Disposal of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic Acid: A Comprehensive Guide

Safe Disposal of 6,7-Dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxylic Acid: A Comprehensive Guide

For researchers and professionals in drug development, the responsible disposal of chemical compounds is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid, ensuring compliance with safety regulations and best practices.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid with appropriate care. Based on available safety data, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Hazard Profile

A summary of the known hazards associated with 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid and its isomers is presented below. It is prudent to treat all research chemicals as potentially hazardous, especially when a complete toxicological profile is not available.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin IrritationH315Causes skin irritation.[3]
Serious Eye IrritationH319Causes serious eye irritation.[3]
Respiratory IrritationH335May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid is through a licensed and approved chemical waste disposal service.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled solid chemical waste container.[1]

  • Liquid Waste: Any solutions containing 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid must be collected in a separate, sealed, and clearly labeled liquid chemical waste container.[1] Do not mix with incompatible waste streams.

2. Container Selection and Labeling:

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid"), and the approximate concentration and quantity.

3. Storage:

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1]

  • Follow their specific instructions for packaging and preparing the waste for transport.

5. Decontamination of Empty Containers:

  • Any container that held 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid must be decontaminated before being discarded or recycled.

  • The container should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid.

Caption: Workflow for the proper disposal of the target compound.

Logical Framework for Hazard Classification

The decision to handle 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylic acid as a hazardous material is based on a conservative approach that considers the known hazards of the compound and its structural analogs.

GFigure 2. Rationale for Hazardous Waste ClassificationA6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acidBKnown Hazards(Acute Oral Toxicity)A->BCHazards of Structural Analogs(Skin/Eye/Respiratory Irritation)A->CDGeneral Precaution forPyrazole Derivatives & Research ChemicalsA->DEConclusion: Treat as Hazardous WasteB->EC->ED->E

Personal protective equipment for handling 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Essential Safety and Handling Guide for 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxylic acid

This document provides crucial safety and logistical information for handling 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxylic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on available data for the target compound and its analogs, it is classified as follows:

  • GHS Pictogram: GHS07 (Warning)

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxylic acid.

Protection Type Recommended Equipment Specification/Notes
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield if there is a splash hazard.Must comply with EN166 or equivalent.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat.Glove material should be selected based on the specific solvent used.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.A fume hood is highly recommended.
Body Protection Standard laboratory coat. Closed-toe shoes.---

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-2-carboxylic acid.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalReview SDSReview SDS andRisk AssessmentDon PPEDon Appropriate PPEReview SDS->Don PPEPrepare WorkspacePrepare Workspace(Fume Hood, Spill Kit)Don PPE->Prepare WorkspaceWeigh CompoundWeigh CompoundCarefullyPrepare Workspace->Weigh CompoundPerform ExperimentPerform ExperimentWeigh Compound->Perform ExperimentDecontaminateDecontaminate WorkspacePerform Experiment->DecontaminateDispose WasteDispose of Waste(Consult Regulations)Decontaminate->Dispose WasteDoff PPEDoff PPEDispose Waste->Doff PPEWash HandsWash Hands ThoroughlyDoff PPE->Wash Hands

Safe handling workflow for the specified chemical.

Operational and Disposal Plans

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill Response:

  • In case of a spill, avoid generating dust.

  • Wear appropriate PPE and use an inert absorbent material to clean up the spill.

  • Place the waste in a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[2]

  • All waste disposal methods must be in compliance with all federal, state, and local regulations.

  • Do not allow the product to enter drains, other waterways, or soil.[3] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.